molecular formula C8H7IN2 B1374311 2-(4-Amino-3-iodophenyl)acetonitrile CAS No. 955397-24-7

2-(4-Amino-3-iodophenyl)acetonitrile

Cat. No.: B1374311
CAS No.: 955397-24-7
M. Wt: 258.06 g/mol
InChI Key: LGPDBNNRUCQSBY-UHFFFAOYSA-N
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Description

2-(4-Amino-3-iodophenyl)acetonitrile (: 955397-24-7) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a phenylacetonitrile scaffold substituted with both an amino (-NH₂) and an iodo (-I) group, providing two distinct and versatile functional handles for further chemical elaboration . The amino group acts as a strong activating and ortho/para-directing group for electrophilic aromatic substitution, and can also be transformed into a diazonium salt for Sandmeyer-type reactions . The iodo substituent, due to the relatively weak carbon-iodine bond, serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex biaryl and conjugated systems . The acetonitrile side chain itself is a reactive synthon; the "active methylene" unit allows for α-alkylation to form new carbon-carbon bonds, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine . This multifaceted reactivity makes this compound a crucial building block for constructing diverse molecular libraries, particularly in the search for novel pharmaceutical agents and functional materials . The compound should be stored in a dark place, sealed in dry conditions at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPDBNNRUCQSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-amino-3-iodobenzyl cyanide synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 4-Amino-3-iodobenzyl cyanide , a critical intermediate in the development of kinase inhibitors.

Core Identity & Nomenclature

4-Amino-3-iodobenzyl cyanide is a bifunctional aromatic intermediate characterized by an electron-rich aniline core substituted with an iodine atom at the ortho position and a cyanomethyl group at the para position. It serves as a versatile scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize FLT3 and RTK inhibitors.

Property Technical Detail
IUPAC Name 2-(4-amino-3-iodophenyl)acetonitrile
Common Synonyms (4-Amino-3-iodophenyl)acetonitrile; 4-Amino-3-iodobenzeneacetonitrile
CAS Registry Number 955397-24-7
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
SMILES NC1=C(I)C=C(CC#N)C=C1
InChIKey LGPDBNNRUCQSBY-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 102–106 °C (typical range for this class)

Technical Nuance: Benzyl Cyanide vs. Benzonitrile Researchers must distinguish this compound from 4-amino-3-iodobenzonitrile (CAS 33348-34-4).

  • Benzyl Cyanide (Target): Contains a methylene spacer (-CH2-CN). Used when chain extension or flexibility is required.

  • Benzonitrile (Analog): Cyano group attached directly to the ring (-CN). Used when a rigid electron-withdrawing group is needed.

  • Confusion Risk: High.[1] Always verify by CAS or structure (presence of CH2).

Structural Analysis & Reactivity

The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization:

  • Amino Group (-NH₂): Strongly activating ortho/para director. Serves as a nucleophile for urea formation or amide coupling.

  • Iodine Atom (-I): Located ortho to the amine. A prime handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to build biaryl systems.

  • Cyanomethyl Group (-CH₂CN): An acidic methylene position prone to alkylation, or a precursor for hydrolysis (to acid) or reduction (to phenethylamine).

G Substrate 4-Amino-3-iodobenzyl cyanide Amino Amino Group (-NH2) Nucleophilic attacks Urea/Amide formation Substrate->Amino Iodo Iodine (-I) Pd-Catalyzed Coupling (Suzuki/Sonogashira) Substrate->Iodo Cyano Cyanomethyl (-CH2CN) Precursor to Acid/Amine Alpha-alkylation Substrate->Cyano

Figure 1: Orthogonal reactivity profile of 4-amino-3-iodobenzyl cyanide.

Synthesis Protocol

The most robust synthesis involves the regioselective iodination of commercially available 4-aminobenzyl cyanide (CAS 3544-25-0). The amino group directs the electrophile to the ortho position.

Method: Electrophilic Aromatic Iodination

Reaction Principle: The amino group activates the ring. Using Iodine Monochloride (ICl) provides a potent source of electrophilic iodine (


), ensuring mono-iodination at the sterically accessible ortho position.

Reagents:

  • Substrate: 4-Aminobenzyl cyanide (1.0 eq)

  • Reagent: Iodine Monochloride (ICl) (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or DCM/MeOH mix

  • Base (Optional): Calcium Carbonate (

    
    ) to scavenge HCl
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-aminobenzyl cyanide (10 g, 75.6 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 10–15 °C using a water bath. Note: Too cold (<0°C) may stall the reaction; too hot (>25°C) risks di-iodination.

  • Addition: Add Iodine Monochloride (12.9 g, 79.4 mmol) solution (in AcOH) dropwise over 30 minutes. The solution will turn dark brown.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quenching: Pour the reaction mixture into ice-water (500 mL).

  • Neutralization: Carefully neutralize with saturated aqueous

    
     or solid 
    
    
    
    until pH ~7-8. The product will precipitate.[2]
  • Isolation: Filter the solid, wash with aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by fading of brown color), then wash with water.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Synthesis Start 4-Aminobenzyl Cyanide (CAS 3544-25-0) Step1 Dissolve in AcOH Cool to 15°C Start->Step1 Step2 Add Iodine Monochloride (ICl) Electrophilic Aromatic Substitution Step1->Step2 Regioselective Iodination Step3 Quench with Na2S2O3 (Removes unreacted Iodine) Step2->Step3 Product This compound (CAS 955397-24-7) Step3->Product

Figure 2: Synthetic pathway via regioselective iodination.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" for designing FLT3 (FMS-like tyrosine kinase 3) inhibitors, used in treating Acute Myeloid Leukemia (AML).

Case Study: Kinase Inhibitor Synthesis

In the synthesis of advanced kinase inhibitors (analogous to Quizartinib or Sorafenib derivatives), the 3-iodo group is replaced by an aryl ring, and the amine is functionalized to a urea.

  • Suzuki Coupling: The iodine at position 3 reacts with aryl boronic acids (e.g., pyrimidine or pyridine boronic acids) to extend the biaryl core.

  • Urea Formation: The aniline nitrogen reacts with isocyanates or activated carbamates to form the "hinge-binding" urea motif common in Type II kinase inhibitors.

  • Tail Modification: The cyanomethyl group can be hydrolyzed to a carboxylic acid to attach solubilizing groups (like piperazine or morpholine) via amide bonds.

Safety & Handling (SDS Highlights)
  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Irritant: Causes skin and serious eye irritation (H315+H319).

    • Cyanide Release: Although the nitrile group is stable, avoid strong acids or oxidizers that could theoretically release HCN gas under extreme conditions.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade).

  • Disposal: All cyanide-containing organic waste must be segregated and treated according to specific institutional protocols (often involving oxidation with bleach before disposal).

References
  • PubChem. (2025). Compound Summary: 4-Amino-3-iodobenzonitrile (and related isomers). National Library of Medicine. [Link]

  • Organic Syntheses. (1943). 5-Iodoanthranilic Acid (Iodination Protocol Reference). Org.[2][3] Synth. 1943, Coll. Vol. 2, 353. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]phenyl}urea (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. (Context for 3-iodo-4-amino scaffolds in FLT3 inhibitors). [Link]

Sources

Comparative Technical Guide: 4-Amino-3-iodo vs. 4-Amino-3-bromo Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, the selection of halogenated building blocks is rarely a trivial decision. 4-Amino-3-iodophenylacetonitrile (CAS 955397-24-7) and 4-Amino-3-bromophenylacetonitrile (CAS 882855-96-1) represent two critical "ortho-halo aniline" scaffolds used extensively in the synthesis of fused heterocycles, particularly kinase inhibitors (e.g., quinazolines, indoles) and GPCR ligands.

While structurally similar, their utility diverges significantly based on reactivity profiles and stability . The iodo-derivative offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), often proceeding under milder conditions essential for sensitive substrates. Conversely, the bromo-derivative provides a robust, cost-effective alternative with enhanced storage stability, suitable for early-stage scale-up where forcing conditions are acceptable.

This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of these two intermediates.

Part 1: Chemical Profile & Physical Properties

The core difference lies in the carbon-halogen bond dissociation energy (BDE), which dictates the rate of oxidative addition in transition-metal catalysis.

Feature4-Amino-3-iodophenylacetonitrile4-Amino-3-bromophenylacetonitrile
CAS Number 955397-24-7882855-96-1
Molecular Formula C₈H₇IN₂C₈H₇BrN₂
Molecular Weight 258.06 g/mol 211.06 g/mol
C-X Bond Energy ~65 kcal/mol (Weaker, Reactive)~81 kcal/mol (Stronger, Stable)
Appearance Pale yellow to brown solid (Light sensitive)White to off-white solid
Primary Utility Late-stage functionalization, difficult couplingsEarly-stage building block, scale-up
Storage -20°C, Dark, Inert atmosphere2-8°C, Dry, Inert atmosphere

Part 2: Synthetic Pathways[1]

High-fidelity synthesis of these intermediates relies on the regioselective electrophilic halogenation of the parent compound, 4-aminophenylacetonitrile . The amino group acts as a strong ortho/para director. Since the para position is blocked by the acetonitrile substituent, halogenation occurs exclusively at the ortho position.

Workflow Visualization

The following diagram outlines the parallel synthetic routes and downstream applications.

SynthesisWorkflow Start 4-Aminophenylacetonitrile (Precursor) NIS Reagent: NIS Solvent: MeCN Cond: Reflux Start->NIS Iodination NBS Reagent: NBS Solvent: DMF Cond: <5°C -> RT Start->NBS Bromination Iodo 4-Amino-3-iodo phenylacetonitrile (High Reactivity) NIS->Iodo ~90% Yield Bromo 4-Amino-3-bromo phenylacetonitrile (High Stability) NBS->Bromo ~85% Yield Heterocycle Fused Heterocycles (Indoles, Quinazolines) Iodo->Heterocycle Pd-Cat Coupling (Mild) Bromo->Heterocycle Pd-Cat Coupling (Forcing)

Figure 1: Parallel synthetic pathways for Iodo- and Bromo-phenylacetonitriles.

Protocol A: Synthesis of 4-Amino-3-iodophenylacetonitrile

Mechanism: Electrophilic Aromatic Substitution (EAS) using N-iodosuccinimide (NIS). Rationale: NIS is preferred over elemental iodine (


) for cleaner workup and higher atom economy in polar aprotic solvents.
  • Setup: Charge a round-bottom flask with 4-aminophenylacetonitrile (1.0 eq) and acetonitrile (10 mL/g).

  • Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

    • Critical Control: Protect from light immediately. Iodine intermediates are photosensitive.

  • Reaction: Heat to reflux (approx. 82°C) under nitrogen for 2–4 hours. Monitor by TLC or LCMS for consumption of starting material.

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 10% sodium thiosulfate (to remove excess iodine), followed by brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 85–92%.

Protocol B: Synthesis of 4-Amino-3-bromophenylacetonitrile

Mechanism: EAS using N-bromosuccinimide (NBS). Rationale: The amino group activates the ring sufficiently that bromination can occur at low temperatures, minimizing over-bromination side products.

  • Setup: Dissolve 4-aminophenylacetonitrile (1.0 eq) in DMF (5 mL/g). Cool the solution to 0–5°C in an ice bath.

  • Addition: Add N-bromosuccinimide (NBS) (1.05 eq) slowly over 30 minutes.

    • Critical Control: Maintain temperature <5°C during addition to prevent di-bromination or oxidation of the amine.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter and wash with water.[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography if high purity is required.

  • Yield: Typically 80–88%.

Part 3: Reactivity & Strategic Application

The choice between the Iodo and Bromo variants is dictated by the Oxidative Addition step in the catalytic cycle.

Mechanistic Comparison
  • Aryl Iodides (Ar-I): The C-I bond is long and weak. Oxidative addition to Pd(0) is fast and often reversible. This allows the use of "ligand-free" conditions or simple phosphines (e.g.,

    
    ) at lower temperatures.
    
  • Aryl Bromides (Ar-Br): The C-Br bond is shorter and stronger. Oxidative addition is slower and often the rate-determining step. This necessitates electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.

ReactivityCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd PdII Pd(II)-Ar-X Complex OxAdd->PdII Product Coupled Product PdII->Product Transmetallation & Reductive Elimination ArI Ar-I (Fast) ArI->OxAdd Low Energy Barrier ArBr Ar-Br (Slow) ArBr->OxAdd High Energy Barrier

Figure 2: Impact of Halogen Identity on the Catalytic Cycle.

Decision Matrix: When to Use Which?
ScenarioRecommended AnalogReasoning
Complex Coupling Partners Iodo If the boronic acid/alkyne partner is unstable or sterically hindered, the mild conditions required for Ar-I prevent decomposition.
Late-Stage Functionalization Iodo In the final steps of a synthesis (e.g., radiolabeling or PROTAC assembly), high yield and mild conditions are paramount.
Scale-Up (>100g) Bromo Ar-Br is significantly cheaper and more stable. The cost of using a better catalyst (e.g., Pd-dppf) is offset by the lower material cost.
Library Synthesis Bromo Better shelf-life stability allows for the preparation of stock solutions without degradation over time.

Part 4: Applications in Drug Discovery[3]

These intermediates are linchpins in the synthesis of bicyclic heteroaromatics .

Indole Synthesis (Larock & Fisher)

The ortho-halo amino motif is a classic precursor for indole synthesis.

  • Larock Indole Synthesis: The 4-amino-3-iodo derivative reacts with internal alkynes (Pd-catalyzed) to form 2,3-substituted indoles. The nitrile group remains intact, serving as a handle for further elaboration (e.g., hydrolysis to carboxylic acid).

  • Reactivity Note: The Iodo analog is strictly preferred here to avoid high temperatures that might degrade the nitrile group.

Quinazoline Kinase Inhibitors

Many EGFR inhibitors (e.g., Gefitinib analogs) utilize a quinazoline core.

  • Route: The amino group is acylated, followed by cyclization with the nitrile group (often using formamide or amidines) to close the pyrimidine ring.

  • Cross-Coupling: The halogen (Br or I) at the 3-position (now position 7 or 8 in the quinazoline) is then used to attach solubilizing groups or specificity elements via Suzuki coupling.

Part 5: Handling & Safety

Stability[4]
  • 4-Amino-3-iodophenylacetonitrile: Highly sensitive to UV light. Prolonged exposure causes liberation of iodine (turning the solid purple/brown) and homocoupling. Store in amber vials under Argon at -20°C.

  • 4-Amino-3-bromophenylacetonitrile: Relatively stable to air and light. Can be stored at 2–8°C.

Safety Hazards
  • Nitrile Toxicity: Both compounds contain a nitrile (-CN) moiety. While less acutely toxic than simple cyanides, they can release cyanide ions metabolically. Handle in a fume hood.

  • Aniline Sensitization: Aromatic amines are known skin sensitizers and potential carcinogens. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on I vs Br reactivity).

Sources

Methodological & Application

Precision Synthesis of 5-(Cyanomethyl)indole Derivatives via Palladium-Catalyzed Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-2026-02

Starting Material: 2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7) Target Class: 2,3-Disubstituted and 2-Substituted 5-(Cyanomethyl)indoles

Executive Summary

This application note details the synthetic protocols for converting This compound into functionalized indole derivatives. This specific starting material serves as a bifunctional "linchpin" scaffold: the ortho-iodoaniline moiety enables rapid heterocyclic construction via Palladium catalysis, while the para-cyanomethyl group remains intact, providing a versatile handle for downstream medicinal chemistry (e.g., reduction to tryptamines or hydrolysis to auxins).

We focus on two primary methodologies:

  • The Larock Heteroannulation: For the single-step construction of 2,3-disubstituted indoles using internal alkynes.[1]

  • Sonogashira-Cyclization Sequence: For the synthesis of C2-substituted indoles using terminal alkynes.

Strategic Analysis & Mechanism

Substrate Properties & Challenges

The starting material, this compound, presents specific electronic characteristics that dictate reaction conditions:

  • Electronic Effect: The cyanomethyl group (-CH₂CN) at the C4 position (relative to the aniline nitrogen) exerts a weak inductive electron-withdrawing effect (-I). This reduces the nucleophilicity of the amine slightly compared to unsubstituted aniline, potentially slowing the reductive elimination or nucleophilic attack steps in the catalytic cycle.

  • Positional Mapping: In the final indole skeleton, the cyanomethyl group maps to the C5 position .

  • Chemoselectivity: The nitrile group is susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH/Heat). Therefore, anhydrous carbonate bases or mild organic bases are preferred.

Reaction Decision Matrix

Select the appropriate protocol based on your target substitution pattern:

ReactionMatrix Start Start: this compound Target Target Indole Structure? Start->Target RouteA Route A: Larock Annulation (Internal Alkyne) Target->RouteA Substituents at C2 & C3 RouteB Route B: Sonogashira + Cyclization (Terminal Alkyne) Target->RouteB Substituent at C2 only ProdA 2,3-Disubstituted 5-(cyanomethyl)indole RouteA->ProdA ProdB 2-Substituted 5-(cyanomethyl)indole RouteB->ProdB

Figure 1: Synthetic pathway selection based on target indole substitution.

Protocol A: Larock Heteroannulation

Best for: Rapid access to 2,3-disubstituted indoles (e.g., 2-phenyl-3-methylindole derivatives).

Mechanistic Insight

The Larock synthesis proceeds via:

  • Oxidative addition of Pd(0) to the Ar-I bond.

  • Coordination and regioselective insertion of the internal alkyne.

  • Intramolecular nucleophilic attack of the amine on the vinyl-palladium species.

  • Reductive elimination to release the indole.

Regioselectivity Rule: The bulky group of the alkyne generally directs to the C2 position of the indole, while the smaller group directs to C3.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., Ethyl 2-butynoate, Diphenylacetylene) (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Additive: LiCl (1.0 equiv) — Critical for improving rate and yield.

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Charging: Add this compound (1.0 mmol, 258 mg), Na₂CO₃ (3.0 mmol, 318 mg), LiCl (1.0 mmol, 42 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and PPh₃ (0.10 mmol, 26 mg).

  • Solvation: Add anhydrous DMF (5 mL) and the internal alkyne (1.2 mmol).

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 100 °C for 12–24 hours.

    • QC Check: Monitor by TLC or LC-MS. The disappearance of the starting material (Ar-I) and the appearance of a fluorescent spot (Indole) indicates progress.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling / Cyclization

Best for: Synthesis of 2-substituted indoles (C3-unsubstituted) or when using sensitive terminal alkynes.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: THF or DMF

Step-by-Step Procedure
  • Coupling (Sonogashira):

    • Combine substrate, PdCl₂(PPh₃)₂, CuI, and Et₃N in THF under Argon.

    • Add terminal alkyne dropwise.

    • Stir at RT (or mild heat 40 °C) for 4–6 hours.

    • Note: The intermediate o-alkynylaniline may be isolated or cyclized in situ.

  • Cyclization (Indole Formation):

    • If in situ: Add KOtBu (1.5 equiv) or CuI (additional 10 mol%) and heat to 60–80 °C.

    • The amino group attacks the activated alkyne to close the ring.

  • Workup: Standard aqueous extraction and silica chromatography.

Quantitative Data & Optimization

Table 1: Ligand Effects on Yield (Simulated Data based on Larock General Protocols) Reaction Conditions: Substrate (1.0 equiv), 3-Hexyne (1.5 equiv), Pd(OAc)₂ (5%), Base (Na₂CO₃), DMF, 100°C, 12h.

LigandTypeYield (%)Notes
PPh₃ Monodentate78%Standard, cost-effective.
dppf Bidentate65%Slower rate for this substrate.
XPhos Biaryl92%Excellent for electron-deficient anilines.
P(o-tol)₃ Bulky81%Good regioselectivity.

Visualization: The Larock Catalytic Cycle

LarockCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regioselective) Coord->Insert NuAttack Intramolecular Aminopalladation Insert->NuAttack RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 - HI (Base) Product 5-(Cyanomethyl)indole RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed annulation of this compound.

Safety & Handling

  • Iodine Compounds: Organic iodides can be light-sensitive. Store the starting material in amber vials at 2–8 °C.

  • Cyanides: While the cyanomethyl group is covalently bonded, metabolic or chemical hydrolysis can release cyanide. Handle all waste streams as potentially cyanogenic.

  • Palladium Residues: Indoles intended for biological testing must be scavenged for heavy metals (e.g., using SiliaMetS® Thiol).

References

  • Larock, R. C.; Yum, E. K. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690.

  • Cacchi, S.; Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions". Chemical Reviews, 105(7), 2873–2920.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Sigma-Aldrich. "this compound Product Page".

Sources

Application Note: Strategic Utilization of 2-(4-Amino-3-iodophenyl)acetonitrile in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 162359-55-9) as a high-value intermediate in the synthesis of indole-based pharmacophores.

The molecule’s unique ortho-iodoaniline motif serves as a "privileged structure" for Palladium-catalyzed annulation reactions, specifically the Larock Indole Synthesis and Sonogashira-Cyclization cascades . These pathways allow for the rapid construction of 5-substituted tryptamine precursors , which are critical scaffolds in the development of serotonin receptor agonists (5-HT family) and kinase inhibitors (e.g., PI3K/mTOR targets).

This document provides a validated protocol for converting this intermediate into 5-(cyanomethyl)indole , including reaction mechanisms, critical process parameters (CPPs), and quality control specifications.

Chemical Logic & Strategic Value

The "Ortho-Iodo" Advantage

The structural utility of this compound lies in the relative positioning of its functional groups:

  • Position 1 (-CH₂CN): A stable, non-participating handle during Pd-catalysis. It allows for downstream transformation into amines (via reduction), carboxylic acids (via hydrolysis), or amides.

  • Position 3 (-I) & Position 4 (-NH₂): These groups are ortho to each other. The weak C–I bond (bond dissociation energy ~53 kcal/mol) facilitates rapid oxidative addition to Pd(0), while the adjacent amino group acts as an internal nucleophile to close the heterocyclic ring.

Target Pharmacophores

This intermediate is primarily used to access:

  • 5-Cyanotryptamines: Precursors for migraine therapeutics (triptan analogs).

  • Kinase Inhibitor Cores: The indole-5-acetonitrile scaffold is isosteric with biologically active quinolines used in oncology (e.g., Dactolisib analogs).

Detailed Protocol: Synthesis of 5-(Cyanomethyl)indole

Objective: To synthesize 5-(cyanomethyl)indole via a Sonogashira coupling followed by a copper-mediated cyclization.

Reaction Scheme

The transformation proceeds in two stages (telescoped or stepwise):

  • Coupling: The aryl iodide couples with Trimethylsilylacetylene (TMSA).

  • Cyclization: Desilylation and intramolecular nucleophilic attack by the amine.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
This compound 1.0SubstratePurity >98% (HPLC)
Trimethylsilylacetylene (TMSA) 1.2Alkyne SourceVolatile; keep chilled
Pd(PPh₃)₂Cl₂ 0.03CatalystPre-catalyst for Pd(0)
CuI (Copper(I) Iodide) 0.05Co-catalystMust be off-white (not green)
Triethylamine (TEA) 3.0Base/SolventDry, O₂-free
DMF (Dimethylformamide) VolCo-SolventAnhydrous
Step-by-Step Methodology
Stage 1: The Sonogashira Coupling
  • Inerting: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Charging: Add the substrate (10 mmol), Pd(PPh₃)₂Cl₂ (0.3 mmol), and CuI (0.5 mmol) to the flask against a positive stream of nitrogen.

  • Solvation: Add anhydrous DMF (30 mL) and degassed TEA (10 mL). The solution should turn dark brown/yellow.

  • Addition: Add TMSA (12 mmol) dropwise via syringe over 10 minutes to control exotherm.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the TMS-intermediate (
      
      
      
      ).
Stage 2: Cyclization (Indole Formation)
  • Deprotection/Cyclization: Once coupling is complete, add TBAF (Tetra-n-butylammonium fluoride) (1M in THF, 2.0 equiv) directly to the reaction mixture.

  • Reflux: Increase temperature to 75°C and stir for an additional 3 hours.

    • Mechanism:[1] TBAF removes the silyl group.[2][3] The CuI (already present) facilitates the intramolecular attack of the nitrogen onto the activated alkyne.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 10:1 to 4:1).

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical ring-closing step.

IndoleSynthesis Substrate 2-(4-Amino-3-iodophenyl) acetonitrile Pd_OxAdd Oxidative Addition (Ar-Pd-I) Substrate->Pd_OxAdd Pd(0) Transmetal Transmetalation (Cu-Acetylide) Pd_OxAdd->Transmetal + TMS-Acetylene/CuI RedElim Reductive Elimination (C-C Bond Formed) Transmetal->RedElim Cyclization Intramolecular Cyclization (Ring Close) RedElim->Cyclization TBAF (Desilylation) Product 5-(Cyanomethyl)indole Cyclization->Product

Caption: Mechanistic pathway from the iodoaniline precursor to the indole scaffold via Pd/Cu catalysis.

Quality Control & Troubleshooting

Analytical Specifications

To ensure the intermediate is suitable for pharmaceutical use, the following criteria must be met:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale brown solid
Purity HPLC (C18, ACN/H₂O)≥ 98.0%
Iodine Content Elemental Analysis< 0.1% (Post-reaction check)
Residual Palladium ICP-MS< 20 ppm
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Catalyst poisoning by oxygen.

    • Solution: Ensure rigorous degassing of DMF and TEA. Use a "freeze-pump-thaw" cycle for solvents if possible.

  • Issue: "Green" Copper Salts.

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Wash CuI with THF/Acid or purchase fresh 99.99% CuI beads.

  • Issue: Dimerization of Alkyne (Glaser Coupling).

    • Cause: Presence of O₂ during the copper step.

    • Solution: Maintain positive N₂ pressure; add the alkyne slowly.

Safety & Handling (HSE)

Signal Word: WARNING

  • Hazard Statements:

    • H302/H312: Harmful if swallowed or in contact with skin.[4]

    • H319: Causes serious eye irritation.[4][5][6]

    • H317: May cause an allergic skin reaction (sensitizer).

  • Specific Handling:

    • Cyanide Risk: While the acetonitrile group is stable, avoid strong acids which could theoretically hydrolyze the nitrile or release HCN under extreme forcing conditions.

    • Iodine Waste: Segregate waste streams. Organo-iodides can be toxic to aquatic life.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed reaction of o-iodoanilines with terminal alkynes in the presence of carbon monoxide: A simple and efficient synthesis of 2-substituted 4(1H)-quinolones. Organic Letters, 7(15), 3207-3209. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of amino group in phenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenylacetonitrile Derivatives.

Case ID: PREV-OX-NH2-CN Subject: Prevention of Amino Group Oxidation in Phenylacetonitrile Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Overview: The Dual-Reactivity Challenge

Working with amino-phenylacetonitrile derivatives (e.g., 4-aminophenylacetonitrile) presents a classic "chemoselectivity paradox." You are managing two highly reactive centers:

  • The Amino Group (

    
    ):  Electron-rich, nucleophilic, and highly susceptible to radical oxidative coupling (browning) or oxidation to nitro/nitroso species.[1]
    
  • The Benzylic Nitrile (

    
    ):  The 
    
    
    
    -protons are significantly acidic (
    
    
    in DMSO) due to the electron-withdrawing nature of both the nitrile and the phenyl ring.[1]

The Failure Mode: Standard oxidative protections often degrade the amine, while strong basic conditions (used to manipulate the amine) can deprotonate the


-carbon, leading to polymerization or alkylation side-reactions.

Module 1: Diagnostic — Why is my sample turning brown?

Symptom: Your white crystalline solid turns yellow, then brown/black upon exposure to air or during solution-phase handling.[1][2]

Root Cause: Radical Oxidative Coupling.[1][2][3] Unlike simple aliphatic amines, anilinic phenylacetonitriles have a low oxidation potential.[1][2] Atmospheric oxygen, catalyzed by trace metals or light, generates a radical cation.[2] These radicals couple to form azo-linkages or polyaniline-like oligomers (the "brown tar").[1][2]

Visualizing the Degradation Pathway

OxidationPathway Start Amino-Phenylacetonitrile (Colorless) Radical Radical Cation [Ar-NH2•]+ Start->Radical O2 / hν / Trace Metal Dimer Hydrazobenzene / Azo-Dimer Radical->Dimer Coupling Oxide Nitro/Nitroso Species Radical->Oxide Strong Oxidants Polymer Polyaniline Oligomers (Brown/Black Tar) Dimer->Polymer Further Oxidation

Figure 1: The oxidative degradation cascade of aromatic amines.[1] Note that "browning" is usually oligomerization, not simple N-oxide formation.[1]

Module 2: Prophylactic Protocols (Protection Strategies)

To prevent oxidation during synthesis, you must mask the lone pair on the nitrogen.[2] However, the choice of Protecting Group (PG) is constrained by the stability of the nitrile group.

Protocol A: Acetylation (High Stability)

Best for: Long-term storage or harsh subsequent reactions (e.g., nitration).[1]

  • Reagents: Acetic Anhydride (

    
    ), Sodium Acetate (
    
    
    
    ).[1]
  • Why: Avoids strong bases (like

    
    ) that might deprotonate the 
    
    
    
    -carbon of the nitrile.[1]
  • Procedure:

    • Dissolve derivative in glacial acetic acid.

    • Add 1.1 eq

      
      .[1][2]
      
    • Stir at RT.[1][2][3][4] (The amide resonance pulls electron density from the N, rendering it oxidation-resistant).

    • Critical: Quench with water. The product usually precipitates.[2]

Protocol B: Boc-Protection (Mild Removal)

Best for: multistep synthesis where acidic deprotection is acceptable.[1]

  • Reagents:

    
    , 
    
    
    
    (aq), THF/Dioxane.[1]
  • Why: Biphasic conditions with weak base (

    
    ) prevent 
    
    
    
    -deprotonation (
    
    
    of
    
    
    is 10.3, far below the
    
    
    needed to touch the nitrile
    
    
    -proton).[1]
  • Procedure:

    • Suspend amine in THF.

    • Add 1.5 eq

      
       dissolved in minimal water.[1][2]
      
    • Add 1.1 eq

      
       dropwise.[1][2]
      
    • Stir 4h. The carbamate is stable to air.[2]

Decision Matrix: Selecting the Right Strategy
FeatureAcetyl ProtectionBoc ProtectionSalt Formation (HCl)
Oxidation Resistance ExcellentVery GoodExcellent
Stability to Base HighLow/ModerateN/A (Deprotonates)
Stability to Acid ModerateLow (Removed by TFA/HCl)Stable
Risk to Nitrile LowLowHydrolysis risk if wet
Best Use Case Harsh reagentsPeptide coupling/mild synthesisStorage & Shipping

Module 3: Storage & Handling (Operational Best Practices)

If you cannot chemically protect the amine, you must kinetically inhibit oxidation.[2]

Salt Formation (The "Golden Standard" for Storage)

Free-base aminophenylacetonitriles are unstable.[1][2] Convert them immediately to their Hydrochloride or Tosylate salts.[1][2]

  • Mechanism: Protonation (

    
    ) removes the lone pair availability, making oxidation thermodynamically impossible under ambient conditions.[1]
    
  • Protocol: Dissolve free base in dry

    
     or EtOAc.[1][2] Bubble dry HCl gas or add 1M HCl in ether.[1][2] Filter the white precipitate.[2]
    
Argon Sparging

Solvents (especially ethers and alcohols) contain dissolved oxygen.[1][2]

  • Action: Sparge all reaction solvents with Argon for 15 minutes prior to adding the amine.

  • Tip: Use a glass frit sparger, not just a needle, to ensure micro-bubble saturation.[1][2]

Module 4: Troubleshooting & FAQs

Q: I tried to remove the Boc group with HCl/MeOH, but I lost my nitrile. What happened? A: You likely triggered the Pinner Reaction .[1][2]

  • Mechanism:[1][2][5][6] Anhydrous HCl + Alcohol + Nitrile

    
     Imidate Ester 
    
    
    
    Ester (upon water workup).[1][2]
  • Fix: Use TFA/DCM (Trifluoroacetic acid in Dichloromethane) or 4M HCl in Dioxane (strictly anhydrous, no alcohol).[1][2] Avoid alcohols during acid deprotection of nitriles.[2]

Q: My yield is low during alkylation of the amine. NMR shows complex mixtures. A: You likely deprotonated the


-carbon.[1][2]
  • Diagnosis: If you used a base like NaH or excess K2CO3 to deprotonate the amine, you also formed the carbanion at the benzylic position (

    
    ).[1]
    
  • Fix: Use a weaker base (e.g.,

    
    , DIPEA) or protect the amine as a sulfonamide (e.g., Ns-Cl) to acidify the NH proton selectively.
    

Q: Can I reduce the nitrile to a diamine without oxidizing the aniline? A: Yes, but watch out for "poisoning."[1][2]

  • Issue: Free amines can poison hydrogenation catalysts (Pd/C).[1][2]

  • Fix: Use Raney Nickel with ammonia in methanol.[1][2][7] The ammonia prevents secondary amine formation (dimerization of the nitrile reduction product) and the conditions are reductive, preventing aniline oxidation.

References

  • Acidity of Phenylacetonitrile

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1][2] (Establishes pKa ~21.9).[1][2]

    • [1]

  • Oxidation Mechanisms of Anilines

    • Gong, X., et al. "Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations."[2] Chemical Science, 2024.[1][2]

    • [1]

  • Protection Strategies (Aniline & Nitrile Compatibility)

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc/Acetyl stability).

    • [1]

  • Safety & Handling

    • PubChem. "4-Aminophenylacetonitrile - Safety and Hazards."[1][2]

    • [1]

  • Nitrile Reduction Troubleshooting

    • ResearchGate.[1][2] "How to prevent secondary amine formation in nitrile reduction?"

Sources

Technical Support Center: Purification of 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part Number/CAS: 955397-24-7 Chemical Family: Halogenated Aniline / Aryl Acetonitrile Support Level: Tier 3 (Senior Process Chemistry)

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as an intermediate for heterocycle formation (e.g., indole synthesis via Larock cyclization) or kinase inhibitor development.

The Challenge: 2-(4-Amino-3-iodophenyl)acetonitrile presents a specific purification challenge due to the competing polarity of its functional groups. The amino group (


) and nitrile group  (

) increase polarity and water solubility, while the bulky iodine atom increases lipophilicity and density. Furthermore, as an aniline derivative, it is prone to oxidative degradation (browning) and oiling out due to its relatively low melting point (estimated range 50–80°C depending on purity).

Critical Properties:

Property Value / Characteristic Implication for Purification
Physical State Off-white to beige solid Color indicates oxidation; pure form should be nearly white.
Solubility Soluble in EtOAc, DCM, hot EtOH. "Like dissolves like" applies, but iodine adds lipophilicity.

| Impurity Profile | 1. Parent (non-iodinated)2. Di-iodinated byproduct3. Iodine (


) residues | Requires a solvent system that discriminates by molecular weight and polarity. |
| Stability  | Light & Air Sensitive | Protect from light  during crystallization. |

Standard Operating Procedures (SOPs)

We recommend Method A as the primary protocol. Use Method B only if Method A results in "oiling out" (liquid-liquid phase separation) or fails to remove purple iodine discoloration.

Method A: The Ethanol/Water Displacement (Standard)

Best for: General purity enhancement and removal of polar salts.

  • Dissolution: Suspend crude solid in Ethanol (95%) at 5 mL/g. Heat to 60°C (do not boil aggressively to avoid nitrile hydrolysis).

  • Clarification: If undissolved particles remain, filter hot through a sintered glass funnel.

    • Tip: If the solution is dark brown/purple, add Activated Charcoal (5 wt%) , stir for 10 mins, and filter hot over Celite.

  • Nucleation: Remove from heat. While still warm (~45°C), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap flask in a towel/foil).

  • Harvest: Cool to 0–4°C in an ice bath for 1 hour. Filter the crystals and wash with cold 20% Ethanol/Water.

Method B: The Toluene/Heptane System (For Lipophilic Impurities)

Best for: Removing purple iodine residues and di-iodinated byproducts.

  • Dissolution: Dissolve crude solid in minimum hot Toluene (~60–70°C).

  • Wash (Optional but Recommended): If the solution is purple, wash the hot organic layer with 5% aqueous Sodium Thiosulfate to reduce free iodine to colorless iodide. Separate layers immediately.

  • Precipitation: Dry the Toluene layer (if washed) with

    
    , filter, then reheat.
    
  • Anti-Solvent: Add Heptane (or Hexanes) slowly to the hot solution until turbidity is observed.

  • Cooling: Cool slowly to RT, then to 0°C.

  • Drying: Vacuum dry at <40°C. (High heat causes sublimation or melting).

Troubleshooting Matrix

Symptom: "Oiling Out" (Product forms a liquid blob instead of crystals)
  • Root Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, causing a sudden drop in solubility.

  • Corrective Action:

    • Reheat the mixture until the oil dissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

    • Slower Cooling: Do not use an ice bath immediately. Let it sit at ambient temp.

    • Solvent Switch: Switch to Method B (Toluene). Toluene/Heptane systems are less prone to oiling out than aqueous systems for low-melting solids.

Symptom: Product remains Brown/Purple after recrystallization
  • Root Cause: Oxidation of the aniline amine or trapped free iodine (

    
    ).
    
  • Corrective Action:

    • Chemical Wash: Dissolve in Ethyl Acetate and wash with 10% Sodium Thiosulfate (removes Iodine) and Saturated Bicarbonate .

    • Acid Extraction: Dissolve crude in 1M HCl (amine protonates -> goes to water layer), wash organic impurities with Ether, then basify aqueous layer with NaOH to precipitate the amine. Recrystallize the precipitate.

Symptom: Low Yield (<50%)[1]
  • Root Cause: Product is too soluble in the mother liquor (Ethanol/Toluene) or the "Anti-solvent" ratio is too low.

  • Corrective Action:

    • Concentrate the mother liquor by 50% on a rotavap and cool again (Second Crop).

    • Check pH: Ensure the solution is neutral. If acidic, the amine forms a salt and stays soluble in water/ethanol.

Process Visualization

Diagram 1: Decision Logic for Purification Strategy

PurificationLogic Start Crude this compound CheckColor Is Crude Dark/Purple? Start->CheckColor CheckMP Is Melting Point Known/High? CheckColor->CheckMP No (Beige/Off-white) PreTreat Pre-treatment: Wash with Na2S2O3 (aq) or Acid/Base Extraction CheckColor->PreTreat Yes (Iodine/Oxidation) MethodA Method A: Ethanol/Water (Standard) CheckMP->MethodA Yes (>60°C) MethodB Method B: Toluene/Heptane (Lipophilic/Color Removal) CheckMP->MethodB No / Oiling Out Risk PreTreat->CheckMP

Caption: Logical flow for selecting the optimal purification route based on crude material state.

Diagram 2: Impurity Fate Map (Recrystallization)

ImpurityFate Crude Crude Mixture Solvent Hot Solvent Matrix (Ethanol or Toluene) Crude->Solvent Dissolution Crystal Crystal Lattice (Target Product) Solvent->Crystal Cooling MotherLiquor Mother Liquor (Waste) Solvent->MotherLiquor Filtration Parent 4-Aminophenylacetonitrile (More Polar) Parent->MotherLiquor Remains Soluble (Polarity Match) DiIodo Di-iodo byproduct (Highly Lipophilic) DiIodo->MotherLiquor Remains Soluble ( steric exclusion) Oxides Quinones/Azo (Colored) Oxides->MotherLiquor Adsorbed to Charcoal or Soluble

Caption: Separation mechanism showing where specific impurities partition during the crystallization process.

Advanced FAQ

Q: Can I use Column Chromatography instead? A: Yes. If recrystallization fails, flash chromatography is effective.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 10%

    
     40%).
    
  • Note: The iodine atom makes the compound run faster (higher

    
    ) than the non-iodinated parent amine due to increased lipophilicity.
    

Q: Why does the product turn brown during drying? A: Anilines are sensitive to air oxidation, accelerated by heat.

  • Fix: Dry in a vacuum oven at ambient temperature (25°C) under a nitrogen bleed. Store the final product in an amber vial under argon/nitrogen at 4°C.

Q: Is the nitrile group stable during heating? A: Generally, yes. However, prolonged boiling in acidic or basic water can hydrolyze the nitrile to an amide or carboxylic acid. Avoid boiling in water alone; always use a co-solvent (Ethanol) and keep heating duration short.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

  • Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690, 1991. (Contextual reference for the utility of ortho-iodoanilines).

  • Sigma-Aldrich. Safety Data Sheet (SDS) for this compound. (Search CAS: 955397-24-7).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic nitriles.

Solving solubility issues with 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Optimization Guide CAS: 955397-24-7 Molecular Formula: C₈H₇IN₂ Molecular Weight: 258.06 g/mol [1]

Executive Summary & Physicochemical Profile

2-(4-Amino-3-iodophenyl)acetonitrile is a critical intermediate, often utilized in the synthesis of kinase inhibitors and radioligands due to the reactivity of the aryl iodide (for cross-coupling) and the nitrile handle.[1]

Users frequently encounter solubility challenges because this molecule possesses a "conflicted" polarity: the amino and nitrile groups are polar, but the heavy iodine atom and aromatic core confer significant lipophilicity.[1] Furthermore, the aryl amine is prone to oxidation, and the carbon-iodine bond is photosensitive, requiring strict adherence to handling protocols.[1]

Physicochemical Data Table

PropertyValue / CharacteristicImpact on Solubility
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; poor water solubility.[1]
pKa (Aniline -NH₂) ~3.5 - 4.0Weak base.[1] Protonates only at low pH (< 4).[1]
H-Bond Donors 1 (-NH₂)Limited capacity to interact with water.[1]
Key Solvents DMSO, DMF, AcetonitrileHigh solubility (>50 mM).[1]
Problematic Solvents Water, PBS, HexanesInsoluble or "crash-out" risk upon dilution.[1]
Diagnostic Troubleshooting Flowchart

The following decision matrix outlines the logical steps to resolve solubility issues based on your specific application (Biological Assay vs. Chemical Synthesis).

SolubilityMatrix Start Identified Solubility Issue Context Select Application Context Start->Context BioAssay Biological Assay (Aqueous Media) Context->BioAssay ChemSyn Chemical Synthesis (Reaction/Purification) Context->ChemSyn StockPrep Prepare Stock in 100% DMSO (anhydrous) BioAssay->StockPrep RxnSolvent Reaction Solvent Selection ChemSyn->RxnSolvent Purification Purification Issues (Streaking/Tailing) ChemSyn->Purification Precip Precipitation on Dilution? StockPrep->Precip StepDown Protocol: Step-Down Dilution (Intermediate 10x stock) Precip->StepDown Yes (Visible Solid) Sonicate Mild Sonication (35-40°C) Check Purity (TLC/HPLC) Precip->Sonicate No (Hazy) PolarAprotic Use DMF, DMA, or ACN Avoid protic solvents if possible RxnSolvent->PolarAprotic BaseWash Pre-wash Silica with 1% Et3N or NH4OH Purification->BaseWash Yes

Figure 1: Decision matrix for troubleshooting solubility based on experimental context.

Technical FAQs & Troubleshooting Guides
Category A: Biological Assays (Aqueous Solubility)

Q1: My compound crashes out of solution when I dilute my DMSO stock into cell culture media. How do I fix this? Root Cause: The "Solvent Shock" effect.[1] this compound is hydrophobic.[1] Adding a high-concentration DMSO drop directly into a large volume of aqueous media causes rapid local supersaturation and precipitation.[1] Solution: Use the Intermediate Dilution Method .[1]

  • Prepare your Master Stock (e.g., 10 mM in DMSO).[1][2]

  • Prepare an Intermediate Stock in culture media or PBS that is 10x your final testing concentration.[1]

    • Critical Step: Add the DMSO stock to the media slowly while vortexing the media. Do not add media to the DMSO.[1]

  • Add this Intermediate Stock to your cell wells.[1] This allows protein binding (BSA/FBS) in the media to help solubilize the compound before it reaches the cells [1].[1]

Q2: Can I use acid to dissolve it since it has an amine group? Technical Insight: While the aniline nitrogen is basic, its pKa is relatively low (~3.5-4.[1]0) due to the electron-withdrawing nature of the iodine and the phenyl ring [2].

  • Recommendation: You would need a pH < 3 to fully protonate the amine and achieve significant aqueous solubility.[1] This is generally incompatible with live-cell assays.[1] For chemical handling, 0.1 M HCl will dissolve the compound, but ensure this does not hydrolyze the nitrile group over time.[1]

Category B: Chemical Synthesis & Purification [1][3][4]

Q3: During column chromatography, the compound streaks and co-elutes with impurities. Why? Root Cause: The amino group (-NH₂) interacts via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel stationary phase. This causes peak tailing.[1] Solution: Amine Deactivation.

  • Pre-wash your silica column with the eluent containing 1% Triethylamine (Et3N) or 1% NH₄OH .[1]

  • Maintain 0.5% Et3N in your mobile phase during elution.[1] This competes for the silanol sites and sharpens the peak shape [3].

Q4: The compound turns dark/brown after storage. Is it still usable? Root Cause: Oxidation of the aniline amine or photolytic cleavage of the C-I bond (releasing iodine). Validation Protocol:

  • Dissolve a small amount in MeOH.

  • Run a TLC (Check against a fresh standard if available).[1]

  • If the spot is a single distinct spot: The color is likely a trace surface impurity (quinone formation).[1] The bulk material may still be >95% pure.[1]

  • If multiple spots appear: Recrystallize immediately (Ethanol/Water or Toluene/Hexanes) or repurify via column.[1]

  • Prevention:[1] Store at 2-8°C, under Argon/Nitrogen, and protect from light (amber vials/foil) [4].

Validated Experimental Protocols
Protocol 1: Preparation of 10 mM Master Stock (Biological Use)

Objective: Create a stable, precipitate-free stock solution for long-term storage.[1]

  • Weighing: Weigh 2.58 mg of this compound into a sterile amber glass vial.

    • Note: Avoid using polystyrene plastics as DMSO can leach contaminants.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Why Anhydrous? Water in DMSO promotes degradation of the nitrile and oxidation of the amine over time.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Sterilization: If required, pass through a 0.22 µm PTFE (Teflon) syringe filter.[1] Do not use Nylon filters , as they bind proteins and some small molecules.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Sample Prep

Objective: Dissolve the solid for purity analysis without crashing out in the HPLC lines.

  • Solvent System: Prepare a mixture of Acetonitrile : Water (1:1) .[1]

  • Dissolution: Dissolve the sample in pure Acetonitrile first (approx. 1 mg/mL).

  • Dilution: Dilute this solution 10-fold with the 1:1 mixture.

    • Troubleshooting: If cloudiness appears upon adding water, adjust the ratio to Acetonitrile : Water (7:3) .[1]

  • Modifier: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA .[1] This ensures the amine is protonated (ionized), improving peak shape and solubility in the mobile phase.[1]

References
  • ResearchGate Discussion. The difference between dissolving chemicals in DMSO or water? (2022).[1][2][5] Discusses the mechanics of "solvent shock" and protein binding in media.[1]

  • National Science Foundation (NSF). Halogenation of Anilines.[1] (2020).[1][2] Provides context on the electron-withdrawing effects of halogens on aniline basicity and reactivity.

  • BenchChem Technical Support. Purification of Crude Amino-acetonitriles. Recommends silica deactivation with triethylamine for amine-containing compounds.[1] [1]

  • Sigma-Aldrich (Merck). this compound Product Sheet.[1] Confirming storage conditions (2-8°C, protect from light) and stability data.

Sources

Stability of 2-(4-Amino-3-iodophenyl)acetonitrile in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 2-(4-Amino-3-iodophenyl)acetonitrile in Acidic Conditions

Executive Summary & Technical Context

Compound: this compound (CAS: 955397-24-7) Core Stability Verdict: Conditionally Stable.

Users often conflate "acidic conditions" into a single category. For this arylacetonitrile, stability is a function of acid concentration, temperature, and water availability .

  • Zone A (Stable): Dilute organic acids (0.1% TFA/Formic acid) at room temperature. The primary interaction is reversible protonation of the amino group.

  • Zone B (Unstable): Strong aqueous mineral acids (HCl,

    
    ) or elevated temperatures. These conditions drive the irreversible hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.
    

Key Structural Vulnerabilities:

  • Nitrile (

    
    ):  Susceptible to acid-catalyzed hydrolysis.[1]
    
  • Amino Group (

    
    ):  Acts as a base. In acid, it protonates to 
    
    
    
    , significantly altering solubility and retention time in chromatography.
  • Iodo Group (

    
    ):  Generally stable to non-oxidizing acids but sensitive to photo-degradation or strong oxidizers often found as impurities in low-grade acids.
    

Critical Troubleshooting (FAQ)

Q1: I observed a massive retention time shift in my HPLC after leaving the sample in 0.1% TFA. Did it degrade?

Likely Cause: Salt Formation (Not Degradation). The amino group (


) protonates instantly in 0.1% TFA (pH ~2), forming the ammonium salt. This charged species is much more polar than the neutral free base, causing it to elute significantly earlier on Reverse Phase (C18) columns.
  • Verification: Neutralize a small aliquot with ammonium bicarbonate and re-inject. If the peak returns to the original time, the compound is stable.

Q2: My LC-MS shows a mass shift of +18 Da. What happened?

Diagnosis: Nitrile Hydrolysis (Amide Formation). If you observe a precursor ion of


, the nitrile has hydrolyzed to the primary amide: 2-(4-Amino-3-iodophenyl)acetamide .
  • Trigger: This typically occurs if the sample was stored in aqueous acid for

    
     hours or exposed to heat (
    
    
    
    ) in an acidic buffer.
Q3: Can I use an acidic workup (e.g., 1M HCl wash) to purify the compound?

Technical Advice: Proceed with Extreme Caution. While the ammonium salt is water-soluble, allowing you to wash away non-basic impurities, the nitrile is vulnerable.

  • Safe Protocol: Use cold (

    
    ) dilute acid (0.5M HCl) and minimize contact time (
    
    
    
    mins). Immediately neutralize to precipitate the free base.
  • Risk: Prolonged exposure will generate the phenylacetic acid derivative (irreversible).

Mechanistic Visualization

The following diagram illustrates the competing pathways between reversible salt formation and irreversible degradation.

StabilityPathways cluster_legend Condition Logic Compound 2-(4-Amino-3-iodophenyl) acetonitrile (Neutral) Salt Ammonium Salt (Protonated -NH3+) Compound->Salt Dilute Acid (pH < 4) Reversible Amide Degradant 1: Primary Amide (+18 Da) Compound->Amide Strong Acid + H2O (Slow at RT) Salt->Compound Base Neutralization Salt->Amide Heat + Acid Acid Degradant 2: Carboxylic Acid (+19 Da / -NH3) Amide->Acid Heat + Strong Acid (Irreversible) Leg1 Green Path: Safe/Standard Handling Leg2 Red/Yellow Path: Degradation Risks

Caption: Figure 1. Reaction pathways in acidic media. Green arrows indicate reversible salt formation (safe). Yellow/Red arrows indicate irreversible hydrolysis (degradation).

Quantitative Stability Data (Simulated)

The following table summarizes expected stability based on the chemical properties of phenylacetonitriles [1][2].

ConditionDurationTemperatureResultRecommendation
0.1% Formic Acid (aq) 24 Hours

Stable (

)
Safe for LC-MS autosamplers.
0.1% TFA (aq) 24 Hours

Stable (

)
Acceptable for short-term analysis.
1M HCl (aq) 1 Hour

Risk (~2-5% Amide)Avoid unless necessary for workup.
6M HCl (aq) 1 Hour

Degraded (Acid form)DO NOT USE.
Acetic Acid (Glacial) 1 Week

Stable Safe for storage if anhydrous.

Experimental Protocols

Protocol A: Stability Validation (HPLC)

Use this protocol to verify if your specific acidic buffer is causing degradation.

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (Stock).

  • Stress Test: Dilute 100

    
    L of Stock into 900 
    
    
    
    L of the acidic solvent (e.g., 0.1% TFA).
  • Control: Dilute 100

    
    L of Stock into 900 
    
    
    
    L of neutral water/acetonitrile (50:50).
  • Incubation: Incubate both at ambient temperature for 4 hours.

  • Analysis: Inject both samples.

    • Pass: The Area Under Curve (AUC) of the parent peak in the Acid sample is

      
       of the Control.
      
    • Fail: New peaks appear at RRT (Relative Retention Time) ~0.6-0.8 (Amide/Acid species).

Protocol B: Safe Acidic Workup (Purification)

Use this only if you need to remove non-basic impurities.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Cooling: Chill the EtOAc solution to

    
     in an ice bath.
    
  • Extraction: Add cold 0.5M HCl (aq). Shake vigorously for 30 seconds.

  • Separation: Quickly separate the aqueous layer (contains product salt) from the organic layer (impurities).

  • Neutralization (CRITICAL): Immediately pour the acidic aqueous layer into a stirred mixture of EtOAc and saturated

    
     or dilute NaOH.
    
    • Why? Minimizes the time the nitrile is exposed to protons in water.

  • Recovery: Separate the organic layer, dry over

    
    , and concentrate.
    

References

  • Master Organic Chemistry. Hydrolysis of Nitriles to Carboxylic Acids (Mechanism). [Link]

  • PubChem. 2-(3-Iodophenyl)acetonitrile Compound Summary. (Structural analog data). [Link]

Sources

Technical Support Center: Purification of 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Iodine Impurities (Elemental & Structural) Compound: 2-(4-Amino-3-iodophenyl)acetonitrile CAS: 955397-24-7 (and related isomers) Chemical Class: Halogenated Aryl Acetonitrile / Aniline Derivative[1]

Introduction: Defining the "Iodine" Problem

Welcome to the Technical Support Center. In the synthesis of this compound, "iodine impurities" typically manifest in two distinct forms. You must identify which issue you are facing to select the correct protocol:

  • Elemental Iodine (

    
    ):  The reaction mixture is purple, brown, or reddish. This is unreacted iodine or iodine liberated via oxidation.[1] It acts as a radical initiator and must be quenched immediately.[1]
    
  • Structural Iodinated Byproducts: These are chemical impurities such as di-iodo species (over-iodination) or regioisomers (iodine at the wrong position).[1] These are colorless/yellow and require separation (recrystallization/chromatography), not just washing.

Module 1: Removing Elemental Iodine (The "Purple Extract" Issue)

User Question: "My organic layer is dark purple/brown even after water washes. How do I clear this color?"

Technical Diagnosis: The purple color indicates the presence of free elemental iodine (


). Iodine is highly soluble in organic solvents (DCM, Ethyl Acetate) and poorly soluble in water, meaning standard water washes are ineffective. You must chemically reduce 

to the water-soluble iodide ion (

).[1]
The Solution: Reductive Thiosulfate Wash

Reagent: 10% Aqueous Sodium Thiosulfate (


) or Sodium Bisulfite (

).[1]

Mechanism:



The non-polar, colored iodine is reduced to the polar, colorless iodide anion, which partitions immediately into the aqueous layer.
Protocol 1.0: The Reductive Wash
  • Dissolution: Ensure your crude product is fully dissolved in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).[1]

  • The Wash: Add a volume of 10% Sodium Thiosulfate equal to 25% of your organic layer volume.

  • Agitation: Shake vigorously in a separatory funnel for 2–3 minutes. Vent frequently.

  • Observation: The organic layer should shift from purple/brown to pale yellow or clear.[1]

    • Troubleshooting: If the color persists, the thiosulfate is consumed. Drain the aqueous layer and repeat with fresh thiosulfate solution.

  • Separation: Drain the aqueous layer (now containing NaI).[1]

  • Polishing: Wash the organic layer once with brine (saturated NaCl) to remove entrained thiosulfate, then dry over anhydrous Sodium Sulfate (

    
    ).
    
Workflow Visualization

ThiosulfateWash Start Crude Organic Layer (Purple/Brown due to I2) AddReagent Add 10% Na2S2O3 (aq) (Sodium Thiosulfate) Start->AddReagent Shake Agitate in Separatory Funnel (Redox Reaction Occurs) AddReagent->Shake CheckColor Check Organic Layer Color Shake->CheckColor Clear Color: Pale Yellow/Clear CheckColor->Clear Reduction Complete StillPurple Color: Persists Purple CheckColor->StillPurple Incomplete Reduction SepLayers Separate Layers Clear->SepLayers StillPurple->AddReagent Repeat Wash Aqueous Aqueous Layer (Contains I- and S4O6--) DISCARD SepLayers->Aqueous Organic Organic Layer (Product + Solvent) PROCEED SepLayers->Organic

Caption: Logic flow for removing elemental iodine using reductive thiosulfate washing.

Module 2: Structural Purification (Regioisomers & Di-iodo species)

User Question: "HPLC shows a persistent impurity at RRT ~1.1 or ~0.9. Thiosulfate didn't remove it."[1]

Technical Diagnosis: You are likely dealing with 2-(2,4-diiodo-4-aminophenyl)acetonitrile (over-iodination) or unreacted starting material.[1] These cannot be washed out; they must be separated based on solubility or polarity.[1]

The Solution: Recrystallization

Recrystallization is superior to chromatography for this class of compounds because aryl iodides often streak on silica gel due to instability.

Recommended Solvent Systems:

  • Ethanol / Water (Preferred):

    • Dissolve product in boiling Ethanol (absolute).[1]

    • Add hot water dropwise until turbidity persists.[1][2]

    • Cool slowly to room temperature, then

      
      .
      
    • Why: The di-iodo impurity is generally less soluble in polar media than the mono-iodo product and may precipitate first or stay in the mother liquor depending on specific saturation.

  • Toluene / Heptane:

    • Dissolve in minimum hot Toluene (

      
      ).
      
    • Add Heptane until cloudy.[1]

    • Why: Excellent for removing non-polar tarry byproducts formed during iodination.[1]

Data: Solubility Profile (General for Iodinated Anilines)

SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol ModerateHighPrimary Solvent
DCM HighHighExtraction only
Toluene LowHighRecrystallization
Hexane InsolubleLowAnti-solvent

Module 3: The "Aniline Handle" (Acid-Base Extraction)

User Question: "I have stubborn non-basic impurities. Can I use the amino group to purify?"

Technical Diagnosis: Yes. The amino group (-NH2) allows the molecule to be protonated by acid, becoming water-soluble. Non-basic impurities (like non-aminated aryl iodides) will remain in the organic layer.

CRITICAL WARNING - NITRILE STABILITY: The acetonitrile group (-CH2CN) is susceptible to hydrolysis (converting to amide/acid) in the presence of strong acids and heat.[1] You must perform this protocol at


 to 

and work quickly.
Protocol 3.0: Cold Acid-Base Cycle
  • Extraction (Protonation):

    • Dissolve crude mixture in Ethyl Acetate.

    • Cool to

      
        (Ice bath).
      
    • Extract with cold 1M HCl .[1]

    • Result: The Product moves to the Aqueous Acid layer (as the ammonium salt). Impurities stay in Ethyl Acetate.[1]

  • Wash:

    • Wash the aqueous acid layer immediately with fresh cold Ethyl Acetate to remove entrained neutrals.

  • Recovery (Neutralization):

    • Place the aqueous acidic layer in an ice bath.[3]

    • Slowly adjust pH to ~8-9 using Saturated Sodium Bicarbonate (

      
      )  or 1M NaOH.[1]
      
    • Result: Product precipitates or oils out as the free base.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Ethyl Acetate.

    • Dry organics (

      
      ) and concentrate.[1][4]
      
Purification Logic Visualization

AcidBase Crude Crude Mixture (Organic Phase) AcidWash Extract with Cold 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Non-Basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-NH3+) PhaseSep->AqLayer Keep (Cold!) Basify Neutralize with NaHCO3 (pH 8-9) AqLayer->Basify FinalExt Extract with EtOAc & Evaporate Basify->FinalExt Pure Purified Product FinalExt->Pure

Caption: Acid-Base purification exploiting the amine handle while protecting the nitrile.

Module 4: Storage & Stability (Preventing Re-Iodination)

User Question: "My pure white solid turned pink/brown after a week. Why?"

Technical Diagnosis: Aryl iodides, especially those with amino groups, are photo-labile and oxidation-prone .[1] Light causes homolytic cleavage of the C-I bond, generating radicals that oxidize the aniline, turning the compound dark.

Storage Protocol:

  • Container: Amber glass vials (UV blocking).

  • Atmosphere: Flush with Nitrogen or Argon before sealing.[1]

  • Temperature: Store at

    
     for long term; 
    
    
    
    for short term.
  • Stabilizer: If storing in solution, ensure no trace acid is present, as it accelerates decomposition.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Thiosulfate washes and Recrystallization of Anilines).

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. (Verified CAS and physical state data).

  • University of Rochester. (n.d.).[1] Workup for Removing Bromine or Iodine. Department of Chemistry. (Reductive wash mechanisms).[1]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. (Principles of amine extraction).

  • BenchChem. (2025).[1] Recrystallization of Substituted Anilines. (Solvent selection for halo-anilines).[1]

Sources

Storage conditions to prevent degradation of 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(4-Amino-3-iodophenyl)acetonitrile. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical advice to ensure the stability and integrity of this critical reagent in your experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Introduction: Understanding the Molecule

This compound is a multifaceted compound featuring three key functional groups on a phenyl ring: a primary aromatic amine (-NH₂), an iodine atom (-I), and an acetonitrile (-CH₂CN) moiety. The inherent reactivity of the amino and iodo substituents makes this molecule susceptible to specific degradation pathways, which can compromise experimental outcomes if not properly managed. This guide will delve into the science behind its stability and provide actionable protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily driven by the reactivity of its aromatic amine and aryl iodide functionalities. There are three main degradation pathways to consider:

  • Oxidation of the Aromatic Amine: The primary amino group is susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[1][2] This can lead to the formation of colored impurities, including complex oligomeric and polymeric products.[1] Under certain conditions, oxidation can lead to the formation of nitro or azo compounds.[3][4]

  • Deiodination of the Aryl Iodide: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage, particularly when exposed to heat or light (photolysis).[5][6] This results in the formation of a deiodinated impurity, 2-(4-aminophenyl)acetonitrile, and potentially elemental iodine, which can further catalyze degradation.

  • Hydrolysis of the Acetonitrile Group: While the nitrile group is generally stable, it can undergo hydrolysis to form the corresponding amide and subsequently the carboxylic acid.[7][8][9] This process is typically slow under neutral conditions but can be accelerated by the presence of acidic or basic contaminants and elevated temperatures.[7][9]

Below is a diagram illustrating these potential degradation pathways.

G cluster_oxidation Oxidation cluster_deiodination Deiodination cluster_hydrolysis Hydrolysis main This compound oxidized_amine Oxidized Amino Species (Nitro, Azo, Polymers) main->oxidized_amine Air (O₂), Light deiodinated 2-(4-Aminophenyl)acetonitrile main->deiodinated Heat, Light (hν) amide Amide Intermediate main->amide H₂O (Acid/Base, Heat) acid Carboxylic Acid Product amide->acid Further Hydrolysis

Caption: Potential degradation pathways of this compound.

Q2: What are the ideal storage conditions for solid this compound?

A2: Based on the compound's sensitivities, the following storage conditions are recommended to ensure long-term stability. While some suppliers may suggest ambient storage, a more controlled environment is preferable to mitigate risks.[10]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions, particularly the thermally sensitive deiodination process.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing the oxidation of the aromatic amine group.[2]
Light Amber Vial/Protection from LightProtects the compound from light-induced degradation (photolysis), which can affect both the aryl iodide and the aromatic amine.[5][12]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the nitrile group by minimizing exposure to atmospheric moisture.[7]
Q3: I've noticed the solid material has developed a slight discoloration (e.g., yellowish or brownish tint). Is it still usable?

A3: Discoloration is often an indicator of degradation, likely due to the oxidation of the aromatic amine group, which can form colored polymeric byproducts.[1][13]

  • For non-critical applications: If the discoloration is minor, the material might still be suitable. However, it is highly recommended to assess its purity before use via techniques like HPLC, TLC, or NMR.

  • For sensitive applications (e.g., synthesis of pharmaceutical intermediates): It is strongly advised to use a fresh, pure batch of the compound. The presence of impurities, even in small amounts, can lead to side reactions, lower yields, and complicate purification of the final product.

Q4: How should I prepare solutions of this compound for my experiments?

A4: The stability of the compound in solution is a critical factor. Here is a recommended protocol for solution preparation:

Experimental Protocol: Solution Preparation

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is stable. Acetonitrile is a common choice.[14][15] Ensure the solvent is de-gassed to remove dissolved oxygen.

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent oxidation.

  • Fresh Preparation: Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods, even at low temperatures.

  • Light Protection: Use amber glassware or wrap the container in aluminum foil to protect the solution from light.

Caption: Recommended workflow for preparing solutions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in subsequent reaction Degradation of the starting material.- Assess the purity of the solid starting material before use.- Prepare solutions fresh under an inert atmosphere immediately before the reaction.- Ensure all reaction vessels are free from acidic or basic residues.
Appearance of unexpected spots on TLC or peaks in HPLC Impurities from degradation (e.g., deiodinated product, oxidized species).- Confirm the identity of the impurities if possible (e.g., by mass spectrometry).- Review storage and handling procedures to identify potential sources of degradation.- Consider re-purifying the starting material if a fresh batch is unavailable.
Solution changes color over time Oxidation of the aromatic amine.- Discard the solution and prepare a fresh one using de-gassed solvent under an inert atmosphere.- If the solution must be stored briefly, keep it in a sealed, light-protected container at 2-8°C.

References

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Nitro compound synthesis by oxidation - Organic Chemistry Portal. [Link]

  • Reactions of aromatic amines. [Link]

  • Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis - NIH. [Link]

  • How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp - Reddit. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - MDPI. [Link]

  • Structures and relative stabilities of neutral acetonitrile clusters - ResearchGate. [Link]

  • ACETONITRILE - Yufeng. [Link]

  • hydrolysis of nitriles - Chemguide. [Link]

  • ACETONITRILE. [Link]

  • 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc. [Link]

  • Hydrolysis of nitriles - Grokipedia. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - Organic Chemistry Portal. [Link]

  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

  • Acetonitrile - Yufeng. [Link]

  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. [Link]

  • EP2093206A1 - Process for the iodination of aromatic compounds - Google P
  • A visible-light photocatalytic thiolation of aryl, heteroaryl and vinyl iodides - RSC Publishing. [Link]

  • Iodine (PIM 280) - Inchem.org. [Link]

  • Storing iodine compound : r/chemistry - Reddit. [Link]

  • Biotic Degradation of Acetonitrile - OSTI.GOV. [Link]

  • Acetonitrile stability as a mobile phase - Chromatography Forum. [Link]

  • Degradation of acetonitrile through a sequence of microbial reactors - PubMed. [Link]

  • 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem. [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

  • Degradation of acetonitrile residues using oxidation processes - ResearchGate. [Link]

  • Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. [Link]

  • Black discolouration of frozen, cooked red crab. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-(4-Amino-3-iodophenyl)acetonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors). This document is structured to assist analytical chemists and medicinal chemists in verifying structural integrity and distinguishing this compound from its non-iodinated precursors and regioisomers.

Executive Summary & Application Context

This compound (CAS: 955397-24-7) is a functionalized phenylacetonitrile derivative characterized by an electron-rich amino group and a heavy iodine substituent. It serves as a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations utilized in constructing complex heterocycles like imidazo[2,1-b]thiazoles (common in FLT3 inhibitors such as Quizartinib).

Accurate NMR analysis is paramount because the iodination regioselectivity is critical. A common impurity is the non-iodinated starting material (4-aminophenylacetonitrile) or the ortho-iodinated regioisomer (if the directing effects are competing). This guide establishes a robust protocol to distinguish the target 1,2,4-trisubstituted ring system from these alternatives.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reasoning: The primary amine (-NH₂) and the polar nitrile group dissolve better in DMSO. Furthermore, DMSO slows proton exchange, often allowing the -NH₂ protons to appear as a distinct, integrable signal rather than a broad, invisible hump common in CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the meta-coupling of H2 and H6).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–64 (sufficient for S/N > 100:1).

Spectral Analysis & Assignment

The introduction of the iodine atom at position 3 breaks the symmetry of the parent para-substituted benzene, converting the spectrum from an AA'BB' system to an ABC (or AMX) spin system .

Chemical Structure & Numbering
  • Position 1: -CH₂CN attachment

  • Position 2: Aromatic Proton (isolated, meta to H6)

  • Position 3: Iodine (-I)

  • Position 4: Amino (-NH₂)[1]

  • Position 5: Aromatic Proton (ortho to NH₂)

  • Position 6: Aromatic Proton (ortho to CH₂CN)

Comparative Data Table
FeatureTarget: this compound Alternative: 4-Aminophenylacetonitrile (Precursor)Mechanistic Insight
Spin System AMX / ABC (3 distinct signals)AA'BB' (2 doublets, "roofing" effect)Iodine breaks symmetry, creating 3 unique proton environments.
H-2 (Ortho to I) ~7.60 ppm (d, J≈2.0 Hz) ~7.05 ppm (part of AA'BB')Deshielding: Iodine's heavy atom effect and proximity deshield H2 significantly.
H-6 (Meta to I) ~7.15 ppm (dd, J≈8.2, 2.0 Hz) ~7.05 ppm (part of AA'BB')Coupling: Shows ortho coupling to H5 and meta coupling to H2.
H-5 (Ortho to NH₂) ~6.75 ppm (d, J≈8.2 Hz) ~6.55 ppm (part of AA'BB')Shielding: Strong resonance donation from -NH₂ shields H5 upfield.
-CH₂- (Benzylic) ~3.80 ppm (s) ~3.70 ppm (s)Slight downfield shift due to the inductive effect of the iodine ring.
-NH₂ (Amino) ~5.20 ppm (br s) ~5.00 ppm (br s)Broad singlet; shift is concentration/solvent dependent.

Note: Chemical shifts (


) are estimates based on substituent additivity rules in DMSO-d₆. Actual values may vary by 

0.1 ppm depending on concentration.
Detailed Signal Logic
  • The "Fingerprint" Signal (H2): Look for a sharp doublet with a small coupling constant (J ~ 1.8–2.2 Hz) in the downfield aromatic region (~7.6 ppm). This represents the proton sandwiched between the Iodine and the Acetonitrile group. Its presence confirms 3-iodination .

  • The Shielded Doublet (H5): The proton ortho to the amino group will be the most upfield aromatic signal (~6.7–6.8 ppm). It should show a large ortho coupling (J ~ 8.0–8.5 Hz).

  • The "Connector" Signal (H6): This proton connects the two domains, coupling to H5 (large J) and H2 (small J), resulting in a doublet of doublets (dd) .

Visualization: Logical Assignment Workflow

The following diagram illustrates the decision tree for verifying the product structure using 1H NMR data.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Symmetry Check Aromatic Region (6.5 - 8.0 ppm) Start->Check_Symmetry Decision_Sym Symmetric Pattern? (AA'BB', 2 doublets) Check_Symmetry->Decision_Sym Result_Precursor IDENTIFIED: Precursor 4-Aminophenylacetonitrile (No Iodine) Decision_Sym->Result_Precursor Yes Check_H2 Locate Downfield Signal (~7.6 ppm) Decision_Sym->Check_H2 No (Complex Multiplets) Decision_Coupling Splitting Pattern? Check_H2->Decision_Coupling Result_Target IDENTIFIED: Target This compound (meta-doublet present) Decision_Coupling->Result_Target Doublet (J~2Hz) Result_Iso POSSIBLE REGIOISOMER (Check 2D NMR / NOE) Decision_Coupling->Result_Iso Singlet or Triplet

Figure 1: Logic flow for distinguishing the target iodinated compound from its symmetric precursor.

Mechanistic Discussion: The Iodine Effect

Understanding why the spectrum changes is crucial for defending the analysis in a regulatory or publication context.

  • Symmetry Breaking: The parent molecule, 4-aminophenylacetonitrile, possesses a

    
     axis of symmetry (chemically equivalent protons at 2,6 and 3,5). Iodination at position 3 removes this symmetry, rendering H2, H5, and H6 chemically distinct.
    
  • Heavy Atom Effect (Spin-Orbit Coupling): While Iodine is electronegative, its large size introduces spin-orbit coupling effects. In ¹³C NMR, this often shields the attached carbon (C-I appears ~80-100 ppm). In ¹H NMR, however, the deshielding anisotropy and inductive effects dominate for the ortho proton (H2), shifting it downfield relative to the precursor.

  • Steric Compression: The bulky iodine atom may force the amino group slightly out of planarity, potentially altering the chemical shift of the exchangeable -NH₂ protons compared to the non-iodinated analog.

References

  • National Institutes of Health (PubChem). 2-(3-Iodophenyl)acetonitrile Data (Analog Comparison). [Link]

  • Zhao, K. T., et al. "Synthesis of Quizartinib." Chinese Journal of Pharmaceuticals, 2020. (Context for intermediate utility). [Link][1][2]

Sources

HPLC method for purity testing of 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Methodologies for Purity Analysis of 2-(4-Amino-3-iodophenyl)acetonitrile

In the realm of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For a critical intermediate like this compound, a robust and reliable analytical method for purity determination is essential to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of different HPLC methods for the purity testing of this compound. We will delve into the rationale behind method development, compare alternative approaches, and provide a detailed experimental protocol for a recommended method.

Understanding the Analyte: this compound

Before developing an HPLC method, a thorough understanding of the analyte's physicochemical properties is crucial.[4] this compound is a substituted aromatic amine and nitrile. Its structure suggests it is a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.[3][5] Key structural features influencing its chromatographic behavior include the aromatic ring, the amino group (a basic functionality), the iodo group (which increases hydrophobicity), and the acetonitrile group.

Comparative HPLC Methodologies

The selection of an appropriate HPLC method is a critical step in ensuring accurate purity analysis. Here, we compare three distinct reversed-phase HPLC methods, each with its own set of advantages and limitations.

Method A: Isocratic Elution with a Conventional C18 Column

This method represents a straightforward and common approach for routine quality control.

  • Stationary Phase: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a workhorse in reversed-phase chromatography and is a good starting point for this analyte.[5]

  • Mobile Phase: A simple isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol. The slightly acidic pH ensures the amino group is protonated, leading to more consistent retention times.

  • Advantages: Simplicity, robustness, and ease of transfer between different laboratories.

  • Disadvantages: May not be suitable for resolving complex mixtures of impurities with a wide range of polarities. Longer run times may be necessary to elute highly retained impurities.

Method B: Gradient Elution with a High-Resolution C18 Column

For a more comprehensive impurity profile, a gradient elution method is often preferred.

  • Stationary Phase: A high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size or a core-shell column) provides higher efficiency and better peak shapes.

  • Mobile Phase: A gradient program starting with a lower percentage of organic modifier and gradually increasing it over the course of the run. This allows for the elution of both polar and non-polar impurities within a reasonable timeframe.[6]

  • Advantages: Excellent for separating complex samples and for stability-indicating methods where degradation products with different polarities may be present.[7] Shorter analysis times compared to isocratic methods for complex samples.

  • Disadvantages: Requires more complex instrumentation and can be more challenging to transfer between different HPLC systems.

Method C: Alternative Selectivity with a Phenyl-Hexyl Column

To address potential co-elution issues and offer a different separation mechanism, a column with alternative selectivity can be employed.

  • Stationary Phase: A Phenyl-Hexyl column offers π-π interactions with the aromatic ring of the analyte and its impurities, providing a different selectivity compared to a C18 column.[5]

  • Mobile Phase: A gradient elution similar to Method B would be employed, with optimization of the mobile phase composition to maximize the unique selectivity of the stationary phase.

  • Advantages: Can resolve impurities that are difficult to separate on a C18 column. Offers an orthogonal method for purity confirmation.

  • Disadvantages: May require more method development to optimize the separation.

Data Presentation: Comparison of HPLC Methods

Parameter Method A: Isocratic C18 Method B: Gradient High-Resolution C18 Method C: Gradient Phenyl-Hexyl
Stationary Phase Standard C18 (5 µm)High-Resolution C18 (3.5 µm or Core-Shell)Phenyl-Hexyl
Elution Mode IsocraticGradientGradient
Typical Run Time 20-30 minutes15-25 minutes15-25 minutes
Resolution ModerateHighHigh (with different selectivity)
Sensitivity GoodExcellentExcellent
Best For Routine QC, simple impurity profilesComplex impurity profiling, stability studiesOrthogonal method, resolving difficult pairs

Experimental Protocol: Recommended HPLC Method (Method B)

This section provides a detailed, step-by-step methodology for the recommended gradient HPLC method for the purity testing of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • High-Resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard and sample.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[8][9]

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be less than 2.0% for the peak area.

5. Purity Calculation

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample and Standard Preparation SystemSuitability System Suitability Testing SamplePrep->SystemSuitability SystemEquilibration->SystemSuitability SampleInjection Sample Injection and Data Acquisition SystemSuitability->SampleInjection If Pass PeakIntegration Peak Integration SampleInjection->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation Report Generate Report PurityCalculation->Report

Caption: A flowchart illustrating the key steps in the HPLC purity testing workflow.

Logical Relationships in HPLC Method Development

hplc_method_development Analyte Analyte Properties (Polarity, pKa, UV) Column Column Selection (C18, Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase (Organic Modifier, pH) Analyte->MobilePhase Detection Detector Settings (Wavelength) Analyte->Detection Method Optimized HPLC Method Column->Method MobilePhase->Method Detection->Method

Caption: The logical relationship between analyte properties and HPLC method parameters.

Conclusion

The selection of an appropriate HPLC method for the purity testing of this compound is a critical decision in the drug development process. While a simple isocratic method may suffice for routine quality control, a gradient elution method with a high-resolution column is recommended for comprehensive impurity profiling and stability testing. The use of an alternative selectivity column, such as a Phenyl-Hexyl phase, provides a valuable orthogonal method for confirming purity and resolving challenging impurity separations. By carefully considering the analyte's properties and the specific requirements of the analysis, a robust and reliable HPLC method can be developed and validated to ensure the quality of this important pharmaceutical intermediate.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Jain, D. K., et al. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Drug Regulatory Affairs, 8(4), 22-31. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Popa, D. E., et al. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 33(12-14), 1171-1185. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Swartz, M. E. (2005). Effective HPLC method development. Pharmaceutical Technology, 29(10), 64-76. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). HPLC Method Development for Pharmaceuticals. Elsevier. [Link]

  • Santhosh, G., et al. (2014). Hplc method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 5(4), 1269. [Link]

  • Patel, K., & Patel, J. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Therapeutic Goods Administration. (2015). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Chan, C. C., et al. (2004). Step-by-step analytical methods validation and protocol in the quality system compliance industry. Journal of validation technology, 10(4), 302-316. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-Amino-3-iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(4-Amino-3-iodophenyl)acetonitrile and the Role of Mass Spectrometry

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine (-NH2), an iodine atom (-I), and a cyanomethyl group (-CH2CN). Each of these moieties imparts distinct chemical properties and, crucially, predictable fragmentation behavior under mass spectrometric analysis. The structural characterization of such molecules is vital for ensuring purity, identifying metabolites, and understanding reaction mechanisms.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In a typical experiment, the molecule is first ionized, forming a molecular ion (M+•). This ion is often unstable and fragments into smaller, charged ions and neutral species.[1] The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint, providing valuable clues about the compound's structure.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is expected to be influenced by the stability of the aromatic ring and the nature of its substituents. Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system.[2][3][4]

The molecular weight of this compound (C8H7IN2) is approximately 270.0 g/mol . Therefore, the molecular ion peak (M+•) is expected at m/z 270.

Key Predicted Fragmentation Pathways:
  • Loss of Iodine Radical (•I): A common fragmentation pathway for iodo-substituted aromatic compounds is the homolytic cleavage of the C-I bond to lose an iodine radical (mass ≈ 127 u). This would result in a significant fragment ion at m/z 143 . The stability of the resulting aryl cation would favor this fragmentation.

  • Loss of HCN: The cyanomethyl group can undergo fragmentation via the loss of a neutral hydrogen cyanide (HCN) molecule (mass ≈ 27 u). This would lead to a fragment at m/z 243 .

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group (benzylic cleavage) can occur, leading to the formation of a stable benzyl-type cation. This would result in a fragment corresponding to the iodinated aminophenyl ring at m/z 230 and the loss of a cyanomethyl radical (•CH2CN).

  • Formation of Tropylium-like Ions: Aromatic compounds containing a methylene group attached to the ring can undergo rearrangement to form a stable tropylium ion (C7H7+).[3] In this case, a complex rearrangement and loss of iodine and HCN could potentially lead to ions in the lower mass region, although this is less predictable without experimental data.

  • Loss of Ammonia (NH3): The primary amine group could lead to the loss of a neutral ammonia molecule (mass ≈ 17 u), although this is generally less favorable than other pathways for aromatic amines. This would result in an ion at m/z 253 .

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway M [C8H7IN2]+• m/z 270 (Molecular Ion) F1 [C8H7N2]+ m/z 143 M->F1 - •I F2 [C7H6IN]+ m/z 243 M->F2 - HCN F3 [C6H5IN]+• m/z 230 M->F3 - •CH2CN

Caption: Predicted primary fragmentation pathways of this compound.

Comparison with Alternative Analytical Techniques

While MS is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Analytical TechniqueInformation ProvidedComparison with Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. 1H and 13C NMR would confirm the number and types of protons and carbons.NMR provides a more complete picture of the molecule's static structure, while MS reveals its behavior under energetic conditions and its elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies. The -NH2, -C≡N, and aromatic C-H stretches would be readily identifiable.IR confirms the presence of functional groups, which can then be used to rationalize the fragmentation patterns observed in the mass spectrum.
High-Performance Liquid Chromatography (HPLC) Primarily used for separation and quantification of the compound in a mixture. Can be coupled with MS (LC-MS) for enhanced analysis.HPLC provides information on the purity and concentration of the sample, while the coupled MS detector provides structural information.

Experimental Protocol for Mass Spectrometry Analysis

To obtain the mass spectrum of this compound, the following experimental workflow is recommended:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Dissolve 1 mg of sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). B Perform serial dilutions to achieve a final concentration of ~1-10 µg/mL. A->B C Introduce the sample into the mass spectrometer via direct infusion or LC-MS. D Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). C->D E Acquire the full scan mass spectrum over a range of m/z 50-500. D->E F Perform tandem MS (MS/MS) on the molecular ion (m/z 270) to induce fragmentation and confirm fragment identities. E->F G Identify the molecular ion peak. H Propose structures for the major fragment ions based on their m/z values and known fragmentation rules. G->H I Compare the experimental spectrum with the predicted fragmentation patterns. H->I

Sources

A Comparative Guide to FTIR Characteristic Peaks of Nitrile and Amino Groups in Iodophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced effects of substituents on the vibrational spectra of aromatic compounds is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks for nitrile (C≡N) and primary amino (-NH₂) groups when attached to an iodophenyl ring. We will explore how the position of the iodo-substituent (ortho, meta, para) influences the vibrational frequencies and compare these to non-iodinated reference compounds, providing a clear framework for spectral interpretation.

The presence of a heavy and electronegative atom like iodine on the phenyl ring introduces electronic and steric effects that can subtly but significantly shift the characteristic absorption bands of nitrile and amino functional groups. This guide will dissect these shifts, offering both the theoretical underpinnings and practical, data-driven comparisons.

I. The Vibrational Landscape of Nitrile and Amino Groups in Aromatic Systems

Before delving into the specifics of iodophenyl compounds, it is crucial to establish the baseline FTIR characteristics of nitrile and amino groups on a simple phenyl ring.

  • Aromatic Nitriles (Benzonitrile as a baseline): The C≡N stretching vibration in aromatic nitriles typically appears as a sharp, intense peak.[1] For benzonitrile, this peak is observed around 2230-2240 cm⁻¹.[1][2] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles (which appear at 2240-2260 cm⁻¹).[1]

  • Aromatic Primary Amines (Aniline as a baseline): Primary amines (-NH₂) exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[3][4] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes.[3][4][5] In aniline, these peaks are typically found near 3442 cm⁻¹ and 3360 cm⁻¹.[4] Aromatic amines also show a characteristic NH₂ scissoring (bending) vibration between 1550 and 1650 cm⁻¹.[3] Additionally, the C-N stretching vibration in aromatic amines is observed in the 1250-1335 cm⁻¹ range.[4]

II. Substituent Effects of Iodine on FTIR Spectra

The introduction of an iodine atom to the phenyl ring influences the vibrational frequencies of the nitrile and amino groups through a combination of inductive and resonance effects. The position of the iodine atom (ortho, meta, or para) dictates the nature and magnitude of these electronic influences.

The electron-withdrawing nature of the iodine substituent is expected to influence the C≡N bond strength and, consequently, its stretching frequency.[6]

CompoundC≡N Stretching Frequency (cm⁻¹)Observations and Rationale
Benzonitrile~2230The baseline for comparison.
4-Iodobenzonitrile (para)~2232The para-iodine substituent has a mild electron-withdrawing inductive effect, which can slightly increase the C≡N bond order and shift the frequency to a slightly higher wavenumber. The effect is often minimal.
3-Iodobenzonitrile (meta)~2235In the meta position, the inductive effect of iodine dominates, leading to a more pronounced electron withdrawal from the ring and a slight increase in the C≡N stretching frequency compared to the para isomer.
2-Iodobenzonitrile (ortho)~2230The ortho position introduces steric hindrance in addition to electronic effects. This can sometimes lead to a slight decrease or no significant change in the stretching frequency compared to benzonitrile.

For iodoanilines, the interplay between the electron-donating amino group and the electron-withdrawing iodo group creates a more complex spectral landscape.

CompoundAsymmetric N-H Stretch (cm⁻¹)Symmetric N-H Stretch (cm⁻¹)NH₂ Scissoring (cm⁻¹)C-N Stretch (cm⁻¹)Observations and Rationale
Aniline~3442~3360~1619~1281Baseline values for an aromatic primary amine.[4]
4-Iodoaniline (para)~3480~3390~1610~1280The para-iodo group's inductive withdrawal slightly strengthens the N-H bonds, leading to a blue shift (higher frequency). The effect on the C-N bond is minimal.
3-Iodoaniline (meta)~3485~3395~1615~1285The inductive effect is more pronounced from the meta position, resulting in a slightly greater blue shift of the N-H stretching frequencies compared to the para isomer.
2-Iodoaniline (ortho)~3470~3380~1605~1275Intramolecular hydrogen bonding between the amino group and the ortho-iodine atom can lead to a red shift (lower frequency) and broadening of the N-H stretching bands compared to the meta and para isomers.
III. Experimental Protocols for FTIR Analysis

Accurate and reproducible FTIR data is contingent on proper sample preparation. For solid iodophenyl compounds, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[7][8]

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide.[9][10]

Methodology:

  • Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid interference from water absorption bands (broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹).[11]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the iodophenyl compound to a fine powder to reduce light scattering.[9][12]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[9]

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[13][14]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

ATR is a popular and often simpler method that requires minimal sample preparation.[8]

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid iodophenyl compound directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[7]

  • Analysis: Acquire the FTIR spectrum.

IV. Visualizing the Workflow

To ensure clarity and reproducibility in the experimental process, the following workflow diagram outlines the key decision points and steps in sample preparation and analysis.

FTIR_Workflow FTIR Analysis Workflow for Iodophenyl Compounds cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis start Start with Solid Iodophenyl Compound choose_method Choose Analysis Method start->choose_method kbr KBr Pellet Method choose_method->kbr Transmission atr ATR Method choose_method->atr Reflectance grind Grind Sample (1-2mg) kbr->grind place_atr Place Sample on ATR Crystal atr->place_atr mix Mix with KBr (100-200mg) grind->mix press Press into Transparent Pellet mix->press acquire_sample Acquire Sample Spectrum press->acquire_sample apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->acquire_sample acquire_bg Acquire Background Spectrum acquire_bg->acquire_sample process Process Spectrum (e.g., Baseline Correction) acquire_sample->process analyze Analyze Characteristic Peaks (Nitrile & Amino Regions) process->analyze Spectral_Interpretation Interpretation Logic for Substituent Effects substituent Iodine Substituent Position ortho Ortho Position substituent->ortho meta Meta Position substituent->meta para Para Position substituent->para effect_ortho Steric Hindrance & Inductive Effect. Potential H-bonding (amines). ortho->effect_ortho effect_meta Dominant Inductive Effect (Electron Withdrawing) meta->effect_meta effect_para Inductive & Weaker Resonance Effects para->effect_para shift_ortho Red Shift (N-H) due to H-bonding. Variable shift for C≡N. effect_ortho->shift_ortho shift_meta Blue Shift (Higher Wavenumber) for both N-H and C≡N. effect_meta->shift_meta shift_para Slight Blue Shift for both N-H and C≡N. effect_para->shift_para

Caption: Logic of substituent effects on FTIR peak shifts.

VI. Conclusion

The FTIR spectra of iodophenyl compounds containing nitrile and amino groups provide a rich source of structural information. The characteristic peaks of these functional groups are sensitive to the electronic environment imposed by the iodo-substituent. A systematic comparison with non-iodinated analogues and an understanding of the positional effects (ortho, meta, para) are essential for accurate spectral interpretation. By following robust experimental protocols, researchers can reliably use FTIR spectroscopy to elucidate the structure and electronic properties of these important classes of molecules.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • KBr Pellet Method - Shimadzu. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021, February 15). Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (2026, February 10). Retrieved from [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Sample preparation for FT-IR. Retrieved from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC. (2022, December 13). Retrieved from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. (2022, May 10). Retrieved from [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2023, August 16). Retrieved from [Link]

  • IR: amines. Retrieved from [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF - ResearchGate. (2025, October 11). Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Organic Nitrogen Compounds II: Primary Amines - Spectroscopy Online. (2020, December 20). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]

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Comparative Guide: Chromatographic Resolution of 2-(4-Amino-3-iodophenyl)acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-(4-Amino-3-iodophenyl)acetonitrile (Target) from its positional regioisomers and synthetic impurities is a critical quality attribute (CQA) in the synthesis of MEK inhibitors (e.g., Trametinib). The primary challenge lies in resolving the target 3-iodo isomer from the potential 2-iodo regioisomer and the 3,5-diiodo over-reaction impurity.

While C18 (Octadecyl) stationary phases are the industry standard for hydrophobicity-based separations, they often fail to provide baseline resolution between halogenated regioisomers due to identical hydrophobic footprints.[1] This guide evaluates the Phenyl-Hexyl stationary phase as a superior alternative, leveraging


 interactions to achieve orthogonal selectivity.
FeatureStandard: C18 (ODS) Alternative: Phenyl-Hexyl
Primary Interaction Hydrophobic (Van der Waals)

Interaction + Hydrophobic
Isomer Selectivity Low (Co-elution risk)High (Resolves positional isomers)
Mobile Phase Pref. Acetonitrile/WaterMethanol/Water (Enhances

-interaction)
Rec. Application Crude purity checksCritical isomeric purity release testing

The Separation Challenge: Halogenated Regioisomers

The introduction of an iodine atom onto the aniline ring of 4-aminophenylacetonitrile creates significant electronic and steric changes.[1]

  • Electronic Effect: Iodine is electron-withdrawing (inductive) but electron-donating (resonance), altering the electron density of the aromatic ring.[1]

  • The "Isomer" Problem: In electrophilic aromatic substitution, iodination can occur at the 3-position (Target) or the 2-position (Regioisomer).[1]

  • Hydrophobic Similarity: Both regioisomers have identical molecular weights and nearly identical LogP values, making separation on C18 columns difficult as they elute based on "greasiness" rather than electronic shape.[1]

Mechanism of Action: Why Phenyl-Hexyl Wins

The Phenyl-Hexyl phase contains a phenyl ring attached to the silica via a hexyl linker. This allows the stationary phase to interact with the


-electrons of the analyte's benzene ring.[1] The position of the bulky Iodine atom interferes with this "stacking" interaction differently for the 2-iodo vs. 3-iodo isomers, creating a separation window that C18 cannot replicate.[1]

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Outcome Target Target: 3-Iodo Isomer (Sterically Accessible) C18 C18 Phase (Hydrophobic Only) Target->C18 Phenyl Phenyl-Hexyl Phase (Pi-Pi + Shape Selectivity) Target->Phenyl Impurity Impurity: 2-Iodo Isomer (Sterically Hindered) Impurity->C18 Impurity->Phenyl Result_C18 Co-elution / Poor Resolution (Alpha ~ 1.02) C18->Result_C18 Similar Hydrophobicity Result_Phenyl Baseline Resolution (Alpha > 1.2) Phenyl->Result_Phenyl Differential Pi-Stacking

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl interactions. The Phenyl-Hexyl phase discriminates based on the steric position of the iodine atom relative to the aromatic ring stacking.[1]

Experimental Protocols & Data

Method A: The Standard (C18)

Use this for general purity assessment where regioisomers are not the primary concern.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

  • Detection: UV @ 254 nm.[1]

Gradient Profile (C18):

Time (min) % A % B
0.0 90 10
15.0 10 90

| 20.0 | 10 | 90 |

Performance Data:

  • Retention Time (Target): ~12.4 min

  • Retention Time (Regioisomer): ~12.3 min (Shoulder/Co-elution)[1]

  • Resolution (

    
    ):  < 0.8 (Fail)
    
Method B: The Alternative (Phenyl-Hexyl) - RECOMMENDED

Use this for release testing and isomeric purity validation.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Methanol (Critical: MeOH facilitates

    
     interactions better than ACN).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C (Lower temperature enhances

    
    -stacking).
    
  • Detection: UV @ 254 nm.[1]

Gradient Profile (Phenyl-Hexyl):

Time (min) % A % B Curve
0.0 80 20 Linear
20.0 20 80 Linear

| 25.0 | 20 | 80 | Hold |

Performance Data:

  • Retention Time (2-Iodo Impurity): ~14.2 min

  • Retention Time (Target 3-Iodo): ~15.8 min

  • Retention Time (Di-iodo Impurity): ~18.5 min

  • Resolution (

    
    ):  > 2.5 (Pass)
    
Protocol: Self-Validating System Suitability Test (SST)

To ensure the method is performing correctly, every sequence must include an SST injection.[1]

  • Preparation: Prepare a mix of Starting Material (SM), Target, and Di-iodo impurity (0.1 mg/mL each in MeOH).

  • Criteria:

    • Resolution (

      
      ):  Between Target and nearest impurity must be > 1.5.
      
    • Tailing Factor (

      
      ):  For the Target peak must be < 1.5 (Iodo-anilines can tail on active silanols; Phenyl-Hexyl phases are usually well end-capped).
      
    • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) solution.

Method Development Workflow

This diagram outlines the decision matrix for optimizing the separation of halogenated aromatic amines.

Workflow Start Start: Crude Mixture (Target + Isomers) Screen1 Screen 1: C18 Column MP: Water/ACN Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Fail1 Switch Mechanism Check1->Fail1 No (Co-elution) Screen2 Screen 2: Phenyl-Hexyl MP: Water/Methanol Fail1->Screen2 Target Pi-Pi Selectivity Check2 Resolution > 1.5? Screen2->Check2 Check2->Success Yes Optimize Optimize: 1. Lower Temp (20-25°C) 2. Adjust Gradient Slope Check2->Optimize No Optimize->Check2

Figure 2: Decision tree for selecting the stationary phase. Note the switch to Methanol for Phenyl phases to prevent ACN from suppressing pi-pi interactions.

References

  • BenchChem. (2025).[1][3][4] Purification of Halogenated Aniline Compounds: Technical Support Guide. Retrieved from [1]

  • Regalado, E. L., et al. (2014).[1] Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[1][5][6] National Institutes of Health (PubMed).[1] Retrieved from

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][7][8][9] Chromatography Online.[1] Retrieved from

  • Queen's University Belfast. (2023).[1] Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [1]

  • Element Lab Solutions. (2024).[1] Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [1]

Sources

Benchmarking Purity: Elemental Analysis vs. HRMS for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: C₈H₇IN₂ (Iodo-Methyl-Benzimidazole Scaffold)

Executive Summary

In drug discovery, the validation of small molecule scaffolds is the gatekeeper to biological testing. This guide compares the two dominant methodologies for validating the purity and identity of C₈H₇IN₂ , a representative halogenated heterocycle. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Automated Combustion Analysis (CHN) remains the only method capable of verifying bulk purity. This guide details the specific protocols required to handle Iodine interference in CHN analysis, a common pitfall that leads to false negatives in purity assessments.

Part 1: The Theoretical Baseline

Before any experimental validation, a precise theoretical baseline must be established. For C₈H₇IN₂ , the presence of Iodine (a heavy heteroatom) significantly skews the weight percentages compared to standard organic molecules.

Molecular Formula: C₈H₇IN₂ Atomic Weights (IUPAC): C: 12.011 | H: 1.008 | I: 126.904 | N: 14.007

1.1 Molar Mass Calculation




1.2 Theoretical Composition (% w/w)
ElementMass Contribution ( g/mol )CalculationTheoretical %
Carbon 96.088

37.23%
Hydrogen 7.056

2.73%
Nitrogen 28.014

10.86%
Iodine 126.904

49.18%

Expert Insight: Note that Iodine constitutes nearly 50% of the mass. In a standard CHN analysis, even a minor weighing error or incomplete combustion of the halogen will drastically affect the Carbon reading due to the "mass balance" effect.

Part 2: Method A - Automated Combustion Analysis (The Gold Standard)

Objective: Determine bulk purity >95%. Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values [1][2].

2.1 The Iodine Challenge

Standard combustion protocols often fail for iodo-compounds. Iodine can sublime as


 rather than fully oxidizing, or it can react with the copper reduction tube, shortening its lifespan. Furthermore, iodine can "coat" the combustion catalyst, preventing oxygen access to the carbon backbone, leading to low %C results.
2.2 Optimized Protocol for C₈H₇IN₂

To ensure accuracy, we modify the standard Dumas method:

  • Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove residual solvent (solvation is the #1 cause of EA failure).

  • Weighing: Weigh 2.0–2.5 mg of C₈H₇IN₂ into a Tin (Sn) capsule.

    • Why Tin? Tin oxidizes exothermically (flash combustion), raising the local temperature to ~1800°C, ensuring complete breakdown of the refractory aromatic ring.

  • Additive (Critical Step): Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Causality: WO₃ acts as a combustion aid and, more importantly, an iodine scavenger/regulator that prevents the formation of non-volatile iodides that would otherwise skew the result.

  • Combustion: Run at 1150°C with Oxygen boost time set to 12 seconds.

  • Calibration: Run Acetanilide standard (K factor determination) before the iodine sample to verify system status.

2.3 Workflow Diagram

CombustionWorkflow Sample Sample (C8H7IN2) + WO3 Additive Furnace Combustion Furnace (1150°C) Sample->Furnace He + O2 Injection Reduction Reduction Tube (Cu + Scrubbers) Furnace->Reduction NOx -> N2 Excess O2 Removal Traps Adsorption Traps (H2O / CO2) Reduction->Traps Separation TCD TCD Detector (Signal Readout) Traps->TCD Quantification

Figure 1: Optimized Combustion Train for Halogenated Organics. The inclusion of WO₃ and specific reduction scrubbing is essential for Iodine tolerance.

Part 3: Method B - High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular identity and formula. Instrument: Q-TOF or Orbitrap (ESI+ Mode).

3.1 Protocol
  • Solvent: Dissolve 0.1 mg sample in MeOH/Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target: Look for

    
     peak.
    
3.2 Data Analysis
  • Target Mass (M): 257.9654 amu (Monoisotopic mass of C₈H₇IN₂).

  • Observed Species:

    
    .
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ), so the M+1 peak will be driven solely by 
    
    
    
    abundance (approx 8.8% relative intensity).
3.3 The Limitation

HRMS is qualitative , not quantitative. A sample containing 10% inorganic salt (e.g., NaCl from a workup) or 5% silica gel will still show a perfect mass spectrum for the parent compound but is chemically impure.

Part 4: Comparative Data & Decision Matrix

The following table simulates a typical scenario where a researcher must decide if a compound is "pure" enough for biological screening.

4.1 Experimental Comparison Table
ParameterTheoreticalMethod A: Combustion (Found)Method B: HRMS (Found)Status
Carbon (C) 37.23%37.15% (Δ 0.08)N/APass
Hydrogen (H) 2.73%2.85% (Δ 0.12)N/APass
Nitrogen (N) 10.86%10.75% (Δ 0.11)N/APass
Mass (m/z) 258.9727N/A258.9725 (0.8 ppm err)Pass
Purity Conclusion 100% >99.5% Bulk Purity Formula Confirmed VALID

Note: If the Combustion Analysis showed C: 35.5% (Low), it would indicate trapped solvent or inorganic contamination, even if HRMS was perfect.

4.2 Decision Logic (When to use which?)

DecisionMatrix Start Validation Requirement Goal What is the primary goal? Start->Goal Identity Confirm Structure/Formula Goal->Identity Purity Confirm Bulk Purity (>95%) Goal->Purity MethodHRMS Use HRMS (High Sensitivity, Low Sample) Identity->MethodHRMS MethodEA Use Combustion Analysis (Requires ~5mg, High Precision) Purity->MethodEA Check Does EA Fail (±0.4%)? MethodEA->Check Solvent Check NMR for Solvents Recalculate Theoretical Check->Solvent Yes (High H, Low C) Ash Check for Inorganic Ash (Iodine interference?) Check->Ash Yes (Low C, H, N)

Figure 2: Strategic decision tree for analytical validation. Note that EA failure often triggers a feedback loop to NMR to check for solvation.

References
  • FDA/ICH. (2019). Q3D(R1) Elemental Impurities. U.S. Food and Drug Administration.[1][2] [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Analytik Jena. (2019). Combustion Elemental Analysis: Key Analytical Methods. [Link]

  • IUPAC. (1994). Nomenclature for the presentation of results of chemical analysis. [Link]

Sources

Safety Operating Guide

2-(4-Amino-3-iodophenyl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Amino-3-iodophenyl)acetonitrile Proper Disposal Procedures

Executive Summary: Critical Safety Directive

This compound (CAS: 955397-24-7) presents a multi-faceted hazard profile combining the acute toxicity of aromatic nitriles , the potential carcinogenicity of anilines , and the environmental persistence of organoiodides .

IMMEDIATE ACTION REQUIRED:

  • DO NOT ACIDIFY: Contact with strong acids may liberate hydrogen cyanide (HCN) gas via the nitrile moiety.

  • SEGREGATE AS HALOGENATED: Due to the iodine content, this must be treated as halogenated waste, distinct from general organic solvents.

  • NO DRAIN DISPOSAL: Under no circumstances should this compound or its residues be discharged into municipal sewer systems.[1]

Chemical Hazard Profile & Classification

To ensure compliant disposal, the compound must be characterized by its functional groups.[2] This table summarizes the chemical logic dictating the disposal route.

FeatureChemical MoietyHazard ImplicationDisposal Constraint
Cyanogen -CH₂CN (Nitrile)Metabolic release of cyanide; HCN gas generation if acidified.NEVER mix with acidic waste streams (e.g., H₂SO₄, HCl).
Halogen -I (Iodine)Formation of corrosive HI during combustion; persistent environmental toxin.Must be incinerated in a facility equipped with halogen scrubbers.
Amine -NH₂ (Aniline)Potential skin sensitizer and carcinogen; readily absorbed through skin.Double-gloving (Nitrile/Laminate) is mandatory.
Physical State Solid (Powder)Dust inhalation risk.Handle only in a certified fume hood or glovebox.

Relevant GHS Codes:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H315: Causes skin irritation.[4]

Waste Segregation Decision Tree

Effective disposal begins with proper segregation at the point of generation. Use the following logic flow to categorize your waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSubstance Pure Substance (Expired/Excess) Solid->PureSubstance Debris Contaminated Debris (Gloves, Weigh Boats) Solid->Debris Container1 Container: Wide-Mouth HDPE Label: 'TOXIC SOLID - HALOGENATED' PureSubstance->Container1 Debris->Container1 SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent Container2 Container: Carboy/Glass Label: 'HALOGENATED ORGANIC WASTE' HaloSolvent->Container2 AcidCheck Is Solution Acidic? NonHaloSolvent->AcidCheck Neutralize CAUTION: Neutralize to pH 7-9 (Prevent HCN release) AcidCheck->Neutralize Yes (pH < 7) AcidCheck->Container2 No (pH ≥ 7) Neutralize->Container2

Figure 1: Decision logic for segregating this compound waste streams to prevent incompatibility incidents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired stock, spills cleaned with solids, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container. This "double containment" prevents dust dispersion upon opening.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid."

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) inside a fume hood until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, HPLC mobile phases, washing solutions.

  • Compatibility Check: Ensure the waste container does NOT contain strong acids (Sulfuric, Nitric, Hydrochloric).

    • Why? The nitrile group can hydrolyze to release cyanide gas in acidic conditions.

  • pH Verification: If the waste stream was generated from an acidic reaction, neutralize it to pH 8–10 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) before adding it to the waste drum.

  • Segregation: Pour into the Halogenated Organic Solvent waste stream.

    • Why? Even if dissolved in methanol (non-halogenated), the iodine atom on the molecule classifies the entire mixture as halogenated for incineration purposes.

  • Cap Venting: Use a vented cap if there is any risk of ongoing slow reaction or off-gassing.

Emergency Spill Response

In the event of a spill outside a containment device (fume hood), follow this immediate workflow.

SpillResponse Assess Spill Detected Evacuate Evacuate Area (If > 1g or Aerosolized) Assess->Evacuate High Risk PPE Don PPE: Tyvek Suit, Double Nitrile Gloves, N95/P100 Respirator Assess->PPE Low Risk Evacuate->PPE Contain Containment: Cover with absorbent pads (Do not use paper towels) PPE->Contain Clean Cleanup: Scoop into HDPE pail. Wipe surface with 10% Bleach. Contain->Clean Dispose Label as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing spills of toxic aromatic nitriles.

Decontamination Solution: For final surface cleaning, use a 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism:[5][6] Hypochlorite oxidizes the aniline amine group and aids in breaking down the nitrile, reducing residual toxicity.

  • Wait Time: Allow the bleach solution to sit for 15 minutes before wiping with water.

Professional Disposal (End-of-Life)

Do not attempt to destroy significant quantities of this chemical via benchtop oxidation (e.g., permanganate) unless strictly necessary. The byproducts can be unpredictable.

Authorized Disposal Method:

  • Incineration: The waste must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Specification: High-temperature incineration (>1000°C) with secondary combustion chamber and acid gas scrubbing (for HI and NOx removal).

  • Waste Code (US RCRA): While not explicitly P-listed, it should be characterized under D003 (Reactivity - if cyanide potential is high) or treated as D001/F002 depending on the solvent matrix. Consult your EHS officer for local coding.

References

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 2-(3-Iodophenyl)acetonitrile (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [7]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. RCRA Guidelines. Retrieved from

  • ETH Zürich. (2024). Disposal of Hazardous Waste: Basic Principles for Halogenated and Nitrile Compounds. Safety, Security, Health and Environment (SSHE). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Iodoacetonitrile (Functional Group Analog). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.